Bacopaside X
Description
from the whole plant of Bacopa monniera; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANQPHKSRUUPKK-GPUGMLHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442623 | |
| Record name | Bacopaside X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94443-88-6 | |
| Record name | Bacopaside X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094443886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bacopaside X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BACOPASIDE X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1040545PX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isolating Bacopaside X from Ziziphus joazeiro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodology for the targeted isolation of Bacopaside X, a saponin with significant antifungal properties, from the leaves of Ziziphus joazeiro. The procedures outlined are based on established scientific literature and are intended to offer a detailed protocol for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Ziziphus joazeiro, a plant native to Brazil, has been traditionally used for its medicinal properties, including its application against fungal infections. Recent research has identified this compound, a jujubogenin saponin, as a key bioactive constituent responsible for this antifungal activity. This document details the systematic approach for the extraction, fractionation, and purification of this compound, culminating in a high-purity compound suitable for further biological and pharmacological evaluation.
Experimental Protocols
The isolation of this compound from Ziziphus joazeiro leaves involves a multi-step process, including initial extraction, liquid-liquid partitioning, and a final purification step using High-Speed Countercurrent Chromatography (HSCCC).
Plant Material and Extraction
-
Plant Material: Fresh leaves of Ziziphus joazeiro are collected and identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Extraction: The dried and powdered leaves are subjected to maceration with a hydroethanolic solution (e.g., 70% ethanol) at room temperature. The mixture is periodically agitated over several days to ensure efficient extraction of secondary metabolites. The resulting extract is then filtered and concentrated under reduced pressure to yield the crude hydroethanolic extract.
Liquid-Liquid Partitioning
The crude hydroethanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity.
-
A typical partitioning scheme would involve successive extractions with petroleum ether, followed by n-butanol.
-
The n-butanolic fraction, which is enriched with saponins, is selected for further purification. This fraction is concentrated under reduced pressure.
High-Speed Countercurrent Chromatography (HSCCC) Purification
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products.
-
Solvent System Selection: A suitable biphasic solvent system is crucial for successful HSCCC separation. For the isolation of this compound, a two-phase solvent system of ethyl acetate: n-butanol:water (1:0.4:1, v/v/v) has been shown to be effective.[1][2]
-
pH-Zone Refining: To enhance the purity and recovery of the target compound, pH-zone refining chromatography can be employed. In this technique, a retaining base (e.g., ammonia) is added to the stationary phase, and an eluting acid (e.g., trifluoroacetic acid) is added to the mobile phase. For the isolation of this compound, the sample solution is made alkaline (pH 8.0) before injection.[1][2]
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 860 rpm), and the mobile phase is pumped through the column.
-
After the system reaches hydrodynamic equilibrium, the sample solution is injected.
-
The effluent from the column is continuously monitored by a UV detector, and fractions are collected.
-
-
Analysis of Fractions: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing high-purity this compound.
Structural Confirmation
The structure of the isolated this compound is confirmed using spectroscopic techniques, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Quantitative Data
The following tables summarize the quantitative data associated with the isolation and activity of this compound from Ziziphus joazeiro.
Table 1: HSCCC Parameters and Results
| Parameter | Value |
| Solvent System | Ethyl acetate: n-butanol:water (1:0.4:1, v/v/v) |
| Stationary Phase Retention | 81% |
| Purity of Isolated this compound | >95% (by HPLC) |
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (Minimum Inhibitory Concentration) |
| Candida spp. | 156–625 µg/mL |
Note: The antifungal activity of the isolated this compound was reported to be up to 20-fold more active than the crude extract or the n-butanolic fraction.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation of this compound from Ziziphus joazeiro.
Caption: Workflow for the isolation of this compound.
Proposed Antifungal Signaling Pathway
The antifungal activity of saponins like this compound is primarily attributed to their interaction with the fungal cell membrane. The following diagram depicts the proposed mechanism of action.
Caption: Antifungal mechanism of this compound.
Conclusion
The targeted isolation of this compound from Ziziphus joazeiro using High-Speed Countercurrent Chromatography offers a robust and efficient method for obtaining this high-purity antifungal saponin. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in the development of new antifungal agents. The elucidated mechanism of action, involving the disruption of the fungal cell membrane, highlights a promising avenue for combating fungal infections.
References
Introduction to Bacopa monnieri and its Saponins (Bacosides)
An In-depth Technical Guide to the Saponin Composition Analysis of Bacopa monnieri
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, is a perennial creeping herb extensively used in traditional Ayurvedic medicine as a nervine tonic to enhance memory and intellect.[1] The primary bioactive constituents responsible for its nootropic effects are a complex mixture of triterpenoid saponins, collectively referred to as bacosides.[2][3] These saponins are dammarane-type glycosides, with jujubogenin or pseudojujubogenin as the aglycone moiety.[4]
The most significant of these compounds is Bacoside A, which is itself a mixture of four major saponin glycosides: bacoside A3, bacopaside II, bacopasaponin C, and the jujubogenin isomer of bacopasaponin C.[5][6] Bacoside B is another major component, differing from Bacoside A in its optical rotation and comprising bacopaside IV, V, N1, & N2.[6] The quantitative and qualitative composition of these bacosides can vary significantly based on the plant's geographical origin, harvest season, and the specific plant part analyzed.[5][7] This guide provides a technical overview of the quantitative analysis, experimental protocols, and relevant biological pathways associated with Bacopa monnieri saponins.
Quantitative Analysis of Saponin Composition
The concentration of individual and total saponins is a critical quality parameter for standardizing Bacopa monnieri extracts for research and pharmaceutical applications. The data presented below, compiled from various analytical studies, highlights the natural variability of these compounds.
Table 1: Quantitative Distribution of Major Bacosides in Bacopa monnieri
| Bacoside/Saponin | Plant Part | Concentration Range (% w/w, Dry Weight) | Analytical Method | Reference |
| Bacoside A3 | Whole Plant | 0.14 - 0.85% | HPLC | [5] |
| Bacopaside II | Whole Plant | 0.12 - 0.69% | HPLC | [5] |
| Jujubogenin isomer of Bacopasaponin C | Whole Plant | 0.05 - 0.72% | HPLC | [5] |
| Bacopasaponin C | Whole Plant | 0.05 - 0.44% | HPLC | [5] |
| Bacoside A | Stolons | ~0.95% (9.54 mg/g) | HPLC | [8] |
| Bacoside A | Leaves (Young) | ~0.82% (8.23 mg/g) | HPLC | [8] |
| Bacoside A | Roots | ~0.45% (4.48 mg/g) | HPLC | [8] |
| Bacoside A | Flowers | ~0.19% (1.91 mg/g) | HPLC | [8] |
| Total Saponins | Whole Plant / Extracts | 5.1 - 22.17% | HPLC | [9][10] |
Table 2: Comparison of Saponin Content in Different Bacopa monnieri Extracts
| Extraction Method/Solvent | Total Saponin Content (%) | Yield of Extract (%) | Key Finding | Reference |
| Maceration (Methanol) | Not specified | 27.89% | Highest extract yield | [11] |
| Percolation (Ethanol, after water soak) | 19.28% | Not specified | Highest total saponin content | [11] |
| Soxhlet Extraction (95% Methanol) | Not specified | Not specified | Common lab-scale method | [12] |
| Ultrasonication (Methanol, 60°C) | Optimized for fingerprinting | Not specified | Efficient for analytical sample prep | [13] |
| Sequential Polarity Gradient | 93.6% (in purified fraction) | 3.46% (yield of purified bacoside A from crude extract) | Achieves high purity of Bacoside A | [14] |
Experimental Protocols for Saponin Analysis
Accurate quantification of bacosides requires robust and validated analytical methods. The following sections detail common protocols for the extraction and analysis of these compounds.
Extraction of Saponins (Soxhlet Method)
This protocol is a standard laboratory procedure for obtaining a crude saponin-rich extract from dried plant material.[12]
-
Preparation : Weigh approximately 15 g of finely powdered, dried Bacopa monnieri plant material.
-
Extraction : Place the powder into a cellulose thimble and position it within a Soxhlet extractor.
-
Solvent Addition : Add 400 mL of 95% methanol to the round-bottom flask.[12]
-
Reflux : Assemble the apparatus and heat the solvent to 50°C. Allow the extraction to proceed for at least 3 hours, ensuring continuous siphoning of the solvent over the plant material.
-
Concentration : After extraction, filter the resulting solution (marc). Concentrate the filtrate to dryness using a rotary evaporator under vacuum to obtain the crude extract.
-
Storage : Store the dried extract in an airtight container at 4°C.
High-Performance Thin-Layer Chromatography (HPTLC) for Quantification
HPTLC is a rapid and cost-effective method for the routine quantification of bacosides.[15][16][17]
-
Stationary Phase : Pre-coated silica gel 60 F254 aluminum plates.[15]
-
Sample Application : Apply standard and sample solutions as 6-8 mm bands using an automated applicator.
-
Mobile Phase : A common solvent system is Chloroform:Methanol:Water (18:9:0.6 v/v/v).[15] Another reported system is Dichloromethane:Methanol:Water (4.5:1.0:0.1 v/v/v).[16][17]
-
Development : Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Derivatization (for visualization) : After drying, spray the plate with an anisaldehyde-sulphuric acid reagent and heat at 105°C for 5-10 minutes.
-
Densitometric Analysis : Scan the plate using a TLC scanner. Quantification is typically performed at 540 nm (post-derivatization) or 225 nm.[15][16]
-
Validation : The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[16][17]
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is the most widely used method for the simultaneous separation and quantification of multiple bacosides, offering high resolution and sensitivity.[9][10][18]
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][19]
-
Mobile Phase : An isocratic system can be composed of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile in a ratio of 68.5:31.5 (v/v).[9][10] Another system uses 0.2% phosphoric acid and acetonitrile (65:35 v/v).[18]
-
Sample Preparation : Dissolve a known quantity of the dried extract in methanol or the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.[12][20]
-
Quantification : Calculate concentrations based on the peak areas of external standards of purified bacosides.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS, particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF), is a powerful tool for the structural characterization and unambiguous identification of known and novel saponins.[4][22]
-
Chromatography : Typically uses a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[22]
-
Ionization Source : Electrospray Ionization (ESI) is commonly used, operated in both positive and negative ion modes.
-
Mass Analyzer : QTOF or other high-resolution analyzers.
-
Key Application : Differentiating between isomeric saponins, such as those with jujubogenin and pseudojujubogenin aglycones, which can be distinguished by their specific fragmentation patterns in the positive ion mode.[4] The negative ion mode provides information about the sugar moieties attached to the aglycone.[4]
Signaling Pathways Modulated by Bacopa monnieri Saponins
The cognitive-enhancing effects of bacosides are attributed to their influence on multiple neuronal signaling pathways. They exhibit a multi-target mechanism of action that includes antioxidant, anti-inflammatory, and neurotransmitter-modulating effects.[3][[“]]
-
Neurotransmitter Modulation : Bacosides can modulate the release of key neurotransmitters like acetylcholine, serotonin, and dopamine, which are crucial for learning and memory.[3][24]
-
Antioxidant and Neuroprotective Effects : They enhance the brain's antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT).[25] This action protects neurons from oxidative damage, a key factor in neurodegeneration.[1][[“]]
-
Anti-inflammatory Action : Bacosides have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from microglial cells, thereby reducing neuroinflammation.[3]
-
Reduction of β-Amyloid : Some studies suggest that Bacopa extracts can reduce the levels of amyloid-beta protein, a hallmark of Alzheimer's disease.[26]
-
Promotion of Neuronal Communication : Bacosides may promote the growth of nerve endings (dendrites), thereby enhancing synaptic communication.[24]
Conclusion
The saponins of Bacopa monnieri represent a complex but pharmacologically significant class of natural products. The standardization of Bacopa extracts is essential for ensuring consistent efficacy and safety, which relies on accurate and precise analytical techniques. HPLC remains the gold standard for quantification, while HPTLC offers a high-throughput alternative for quality control. Advanced methods like LC-MS are indispensable for detailed chemical profiling and isomer differentiation. A deeper understanding of the quantitative distribution of these saponins and their multi-target mechanisms of action will continue to drive future research and the development of novel therapeutics for cognitive health.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacopa monnieri - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LC-ESI-QTOF-MS based screening and identification of isomeric jujubogenin and pseudojujubogenin aglycones in Bacopa monnieri extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. ijbpas.com [ijbpas.com]
- 13. phcog.com [phcog.com]
- 14. ukaazpublications.com [ukaazpublications.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. greenpharmacy.info [greenpharmacy.info]
- 17. greenpharmacy.info [greenpharmacy.info]
- 18. Determination of Saponin Glycosides in Bacopa monnieri by Reversed Phase High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 19. ijpsonline.com [ijpsonline.com]
- 20. ijfmr.com [ijfmr.com]
- 21. researchgate.net [researchgate.net]
- 22. scholars.direct [scholars.direct]
- 23. consensus.app [consensus.app]
- 24. mdpi.com [mdpi.com]
- 25. preprints.org [preprints.org]
- 26. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]
Bacopaside X: An In-depth Technical Guide on its Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside X, a key triterpenoid saponin derived from the medicinal plant Bacopa monnieri, has garnered significant scientific interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in neuronal cells. It delves into its multifaceted roles in mitigating oxidative stress, inflammation, and apoptosis, and its modulation of critical signaling pathways, including the PI3K/Akt, MAPK/ERK, and Nrf2 pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the signaling cascades involved. The information presented herein is intended to support further research and drug development efforts aimed at leveraging the therapeutic potential of this compound for neurological disorders.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities. These actions collectively contribute to the preservation of neuronal integrity and function in the face of various cellular stressors.
Antioxidant and Anti-inflammatory Pathways
This compound demonstrates potent antioxidant properties by scavenging free radicals, reducing lipid peroxidation, and augmenting the endogenous antioxidant defense system.[[“]] It also exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[2]
A key mechanism in its antioxidant and anti-inflammatory action is the modulation of the Nrf2 pathway.[3] Under conditions of oxidative stress, this compound can promote the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification genes.[3][4] This leads to an upregulation of phase II antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), thereby strengthening the cellular defense against oxidative damage.[3]
Furthermore, this compound can suppress the activation of the pro-inflammatory transcription factor NF-κB.[5] By inhibiting NF-κB, this compound reduces the expression of inflammatory mediators like TNF-α and IL-6, thus dampening the neuroinflammatory response.[2]
Anti-apoptotic Signaling
This compound plays a crucial role in preventing programmed cell death, or apoptosis, in neuronal cells. It modulates the expression of key proteins in the apoptotic cascade, tipping the balance towards cell survival. One of the primary mechanisms is the regulation of the Bax/Bcl-2 ratio.[6] Bax is a pro-apoptotic protein that promotes cell death, while Bcl-2 is an anti-apoptotic protein that inhibits it. This compound has been shown to decrease the expression of Bax and increase the expression of Bcl-2, thereby preventing the initiation of the apoptotic process.[7]
Furthermore, this compound can inhibit the activity of caspases, which are a family of proteases that execute the final stages of apoptosis.[7] In particular, it has been shown to reduce the activity of caspase-3, a key executioner caspase.[7][8] By inhibiting caspase-3, this compound prevents the cleavage of essential cellular proteins and the dismantling of the cell.
Key Signaling Pathways Modulated by this compound
This compound influences several critical intracellular signaling pathways that are integral to neuronal survival, growth, and plasticity.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation.[9][10] Bacopaside I, a closely related compound, has been shown to activate this pathway, and it is likely that this compound acts through a similar mechanism.[11] Activation of the PI3K/Akt pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic targets, including GSK-3β and the FoxO family of transcription factors.[9][12] By activating the PI3K/Akt pathway, this compound promotes neuronal survival and protects against apoptotic cell death.[11]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is crucial for neuronal plasticity, learning, and memory.[13] While direct evidence for this compound is still emerging, extracts of Bacopa monnieri have been shown to modulate this pathway. The activation of the ERK pathway can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which is essential for the expression of genes involved in synaptic plasticity and neuronal survival.[13]
Effects on Amyloid-Beta Pathology
In the context of Alzheimer's disease, this compound has shown promise in combating the neurotoxic effects of amyloid-beta (Aβ) peptides.[14] It has been demonstrated that bacosides can inhibit the aggregation of Aβ into toxic fibrils and protect neurons from Aβ-induced cytotoxicity.[14][15][16] The neuroprotective mechanism against Aβ is multifaceted, involving the suppression of oxidative stress and the inhibition of acetylcholinesterase activity.[16] By reducing Aβ aggregation and its downstream toxic effects, this compound may help to preserve neuronal function in Alzheimer's disease models.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound and related bacosides on neuronal cells.
Table 1: Effects of Bacopa monnieri Extract on Oxidative Stress Markers
| Treatment | Concentration | Parameter | % Change vs. Control | Cell/Animal Model | Reference |
| B. monnieri Extract | 50 mg/kg | Lipid Peroxidation (LPO) | ↓ | Colchicine-treated rats | [17] |
| B. monnieri Extract | 50 mg/kg | Protein Carbonyls | ↓ | Colchicine-treated rats | [17] |
| B. monnieri Extract | 50 mg/kg | Superoxide Dismutase (SOD) | ↑ | Colchicine-treated rats | [17] |
| B. monnieri Extract | 50 mg/kg | Catalase (CAT) | ↑ | Colchicine-treated rats | [17] |
Table 2: Effects of Bacopa monnieri Extract on Apoptotic Markers
| Treatment | Concentration | Parameter | % Change vs. Control | Cell/Animal Model | Reference |
| B. monnieri Extract | 10, 25, 50 µg/mL | Caspase-3 Activity | ↓ | Staurosporine-treated SH-SY5Y cells | [8] |
| B. monnieri Extract | - | Bcl-2 | ↑ | Prenatally stressed rat offspring | [7] |
| B. monnieri Extract | - | Caspase-3 | ↓ | Prenatally stressed rat offspring | [7] |
Detailed Experimental Protocols
This section provides an overview of common experimental protocols used to investigate the mechanism of action of this compound in neuronal cells.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neuroprotection.
-
Culture Conditions: Cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control (e.g., DMSO). Cells are then incubated for the desired time period before being subjected to a neurotoxic insult (e.g., H2O2, amyloid-beta) or harvested for analysis.
Assessment of Neuronal Viability (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After treatment, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
Cells are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Measurement of Oxidative Stress
-
Lipid Peroxidation (MDA Assay): Malondialdehyde (MDA) is a product of lipid peroxidation and is a commonly used marker of oxidative stress. The assay involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
-
Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay): 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry.
Analysis of Apoptosis
-
Caspase-3 Activity Assay: The activity of caspase-3 can be measured using a colorimetric or fluorometric assay that utilizes a specific caspase-3 substrate conjugated to a chromophore or fluorophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.
-
Western Blotting for Apoptotic Proteins: The expression levels of pro- and anti-apoptotic proteins such as Bax and Bcl-2 can be determined by Western blotting. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Western Blotting for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in a complex mixture.
-
Procedure:
-
Cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK).
-
The membrane is then incubated with a secondary antibody conjugated to HRP.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified using densitometry software.
-
Conclusion and Future Directions
This compound is a promising natural compound with a multimodal mechanism of action that confers significant neuroprotection. Its ability to combat oxidative stress, inflammation, and apoptosis, coupled with its modulation of key neuronal signaling pathways, makes it a strong candidate for further investigation as a therapeutic agent for a range of neurodegenerative and neurological disorders.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting more extensive in vivo studies to validate its efficacy and safety in animal models of neurological diseases.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its delivery and bioavailability to the central nervous system.
-
Exploring the potential for synergistic effects when combined with other neuroprotective agents.
By addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for debilitating neurological conditions.
References
- 1. consensus.app [consensus.app]
- 2. mdpi.com [mdpi.com]
- 3. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. The Neurocognitive Effects of Bacopa monnieri and Cognitive Training on Markers of Brain Microstructure in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective effect of Bacopa monnieri on beta-amyloid-induced cell death in primary cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Silico Analysis of Bacopaside X: A Technical Guide to Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico methodologies used to evaluate the binding affinity of Bacopaside X, a triterpenoid saponin isolated from Bacopa monnieri. The document summarizes key quantitative data, details experimental protocols from published studies, and visualizes relevant biological pathways and workflows. This information is intended to serve as a valuable resource for researchers in the fields of computational drug discovery, neuropharmacology, and natural product chemistry.
Quantitative Data Summary: Binding Affinity of this compound
The following tables summarize the reported binding affinities of this compound with various protein targets, as determined by in silico and in vitro studies.
| Compound | Target Protein | Binding Affinity (Ki) | Reference |
| This compound | D1 Receptor | 9.06 µM | [1][2][3][4] |
| Bacoside A | D1 Receptor | 12.14 µM | [2][3] |
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| This compound | Caspase-3 | -8.8 | [5] |
| This compound | Tau-protein kinase I | -8.8 | [5] |
| Bacopasaponin G | Caspase-3 | -9.6 | [5] |
| Bacopaside III | Caspase-3 | -9.2 | [5] |
| Bacopasaponin N2 | Tau-protein kinase I | -9.1 | [5] |
| Donepezil (Reference) | Caspase-3 | -6.6 | [5] |
| Donepezil (Reference) | Tau-protein kinase I | -7.0 | [5] |
Experimental Protocols: Molecular Docking
The following sections detail the methodologies employed in the in silico analysis of this compound. These protocols are based on published research and provide a framework for replicating or building upon these studies.
Software and Tools
-
Molecular Docking: AutoDock, PyRx (a virtual screening tool that incorporates AutoDock Vina).[2][3][5]
-
Visualization: MGL (Molecular Graphics Laboratory) tools.[5]
-
Molecular Properties and ADMET Descriptors: Discovery Studio.[2][3]
Ligand and Receptor Preparation
-
Ligand Selection: Phytochemicals from Bacopa monnieri, including this compound and other bacosides, were selected for these studies.[5] The 3D structures of these ligands are typically retrieved from chemical databases or drawn using molecular modeling software.
-
Receptor Selection: Target proteins are chosen based on their relevance to specific neurological disorders. For instance, in the context of Alzheimer's disease, Caspase-3 (PDB ID: 3KJF) and Tau-protein kinase I (PDB ID: 1J1B) have been utilized.[5] For cognitive effects, CNS receptors such as 5-HT1A, 5-HT2A, D1, D2, and M1, as well as the enzyme acetylcholinesterase (AChE), have been targeted.[2][3]
-
Receptor Preparation: The 3D structures of the target proteins are obtained from the Protein Data Bank (PDB). Standard protein preparation steps are then performed, which typically include:
-
Removal of water molecules and existing ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges.
-
The prepared protein structure is saved in the PDBQT file format for use with AutoDock.
-
Molecular Docking Procedure
The docking of this compound and other ligands to the target receptors is performed to predict the binding mode and affinity.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are crucial for directing the docking simulation to the region of interest.
-
Docking Simulation: The molecular docking is executed using tools like PyRx or AutoDock.[5] These programs systematically explore various conformations and orientations of the ligand within the defined active site of the receptor, calculating the binding energy for each pose.
-
Analysis of Results: The output of the docking simulation provides the binding energy values (e.g., in kcal/mol) for different ligand poses. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed using software like MGL tools.[5]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for in silico analysis and the potential signaling pathways involving this compound.
References
- 1. This compound | CAS:94443-88-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri | PLOS One [journals.plos.org]
- 3. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
Unveiling the Pharmacological Blueprint of Bacopaside X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside X, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has emerged as a compound of significant interest in pharmacological research. As a constituent of Bacoside A, a mixture recognized for its cognitive-enhancing properties, this compound itself exhibits a distinct profile of anticancer, antifungal, and neuropharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known interactions and potential mechanisms of action.
Pharmacodynamics
The primary pharmacodynamic interactions of this compound identified to date include its affinity for the dopamine D1 receptor and its cytotoxic effects on various cancer cell lines.
Neuropharmacological Activity: Dopamine D1 Receptor Binding
This compound has been shown to exhibit a binding affinity for the dopamine D1 receptor, suggesting a potential role in modulating dopaminergic pathways, which are crucial for cognition, learning, and memory.
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kᵢ) |
| This compound | Dopamine D1 | 9.06 µM[1][2] |
Experimental Protocol: Radioligand Receptor Binding Assay (General)
The determination of the binding affinity of this compound for the D1 receptor was likely achieved through a competitive radioligand binding assay. While the specific protocol used in the reporting study is not detailed, a general methodology is as follows:
-
Receptor Preparation: Membranes from cells expressing the human dopamine D1 receptor are prepared. This typically involves homogenization of the cells in a suitable buffer followed by centrifugation to isolate the membrane fraction.[3]
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the receptor preparation, a fixed concentration of a radiolabeled ligand known to bind to the D1 receptor (e.g., [³H]-SCH23390), and varying concentrations of the unlabeled test compound (this compound).[3][4]
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation time and temperature are optimized for the specific receptor and ligands.[3]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand.[3]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[3]
Signaling Pathway: Postulated Dopamine D1 Receptor Interaction
The binding of this compound to the D1 receptor suggests a potential modulation of downstream signaling cascades. The canonical D1 receptor signaling pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).
Anticancer Activity
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines and has been shown to reduce tumor growth in a mouse model.[5][6] While the precise molecular mechanism remains to be fully elucidated, studies on related compounds suggest that the anticancer activity may involve the induction of cell cycle arrest and apoptosis.[7][8][9]
Quantitative Data: In Vitro Anticancer Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 14.3[6] |
| SHG44 | Glioma | 15.9[6] |
| HCT8 | Colon Cancer | 9.8[6] |
| A549 | Lung Cancer | 9.7[6] |
| PC3M | Prostate Cancer | 10.1[6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines were determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: IC50 Determination
Antifungal Activity
This compound has demonstrated inhibitory activity against several pathogenic fungi.
Quantitative Data: Antifungal Activity (MIC)
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 50[6][10] |
| Cryptococcus neoformans | 50[6][10] |
| Aspergillus fumigatus | 50[6][10] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is typically determined using a broth microdilution method according to established guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI).
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.
-
Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature and for a duration suitable for the growth of the specific fungus.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Pharmacokinetics
Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not yet well-documented. However, research on triterpenoid saponins from Bacopa monnieri suggests that these compounds may undergo in vivo transformation.[1][2] It is hypothesized that the glycosidic linkages of bacosides can be cleaved, leading to the formation of aglycones and other metabolites that may possess enhanced biological activity and better pharmacokinetic properties.[1][2]
A study on a standardized Bacopa monnieri extract and its constituents, including this compound, indicated weak inhibitory activity on various cytochrome P450 enzymes (CYP1A2, 3A4, 2C9, 2C19, and 2D6) in vitro.[11] This suggests a potential for herb-drug interactions, although further in vivo studies are necessary to confirm the clinical significance.
Logical Relationship: In Vivo Transformation of Bacosides
Toxicology
An in silico toxicology prediction study classified this compound under toxicity class III, indicating it may be "toxic if swallowed." In a study using yeast cells, this compound exhibited toxicity. Conversely, an in vivo study on a Bacopa monnieri extract containing this compound did not show acute or chronic toxicity in rats. Further toxicological studies specifically on isolated this compound are required to establish a comprehensive safety profile.
Conclusion and Future Directions
This compound is a promising bioactive compound with demonstrated anticancer, antifungal, and neuropharmacological properties. Its binding affinity for the dopamine D1 receptor provides a molecular basis for its potential role in cognitive function. The cytotoxic effects against a broad range of cancer cell lines highlight its potential as a lead compound for anticancer drug development.
Future research should focus on several key areas:
-
Elucidation of Anticancer Mechanism: Detailed investigation into the specific signaling pathways modulated by this compound in cancer cells is crucial. Studies should explore its effects on cell cycle regulation, apoptosis induction, and other potential targets.
-
Comprehensive Pharmacokinetic Profiling: In vivo studies are needed to determine the ADME properties of this compound, including its bioavailability, metabolic fate, and excretion pathways.
-
In-depth Toxicological Assessment: A thorough safety evaluation of isolated this compound is necessary to determine its therapeutic index and potential for adverse effects.
-
In Vivo Efficacy Studies: Further in vivo studies in relevant animal models are required to validate the therapeutic potential of this compound for its various reported activities.
A deeper understanding of the pharmacological profile of this compound will be instrumental in unlocking its full therapeutic potential and advancing its development as a novel therapeutic agent.
References
- 1. This compound | CAS:94443-88-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activities of dammarane triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacoside A Induced Sub-G0 Arrest and Early Apoptosis in Human Glioblastoma Cell Line U-87 MG through Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal jujubogenin saponins from Colubrina retusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. umb.herbalgram.org [umb.herbalgram.org]
In Vitro Antioxidant Activity of Bacopaside X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant activity of Bacopaside X, a key saponin isolated from Bacopa monnieri. While direct quantitative antioxidant data for isolated this compound is limited in publicly available literature, this document summarizes the known antioxidant properties of Bacopa monnieri extracts and related compounds, providing a strong inferential basis for its potential activity. Detailed experimental protocols for common in vitro antioxidant assays are provided to facilitate further research in this area.
Introduction to this compound and its Antioxidant Potential
Bacopa monnieri, a staple of traditional Ayurvedic medicine, is renowned for its cognitive-enhancing and neuroprotective effects.[1][2] These properties are largely attributed to a class of saponins known as bacosides. This compound is one of the major triterpenoid saponins found in Bacopa monnieri.[2] The antioxidant activity of Bacopa monnieri extracts is well-documented and is considered a key mechanism underlying its therapeutic benefits.[1][3] This activity involves the scavenging of free radicals and the upregulation of endogenous antioxidant enzymes.[[“]][5] While studies have often focused on crude extracts or mixtures like Bacoside A, the antioxidant potential of individual bacosides is an area of growing interest.
Quantitative Antioxidant Data
Direct IC50 values for purified this compound in common antioxidant assays are not extensively reported in the current body of scientific literature. However, studies on extracts of Bacopa monnieri and other isolated compounds provide valuable insights into its potential antioxidant capacity.
Table 1: Summary of In Vitro Antioxidant Activity of Bacopa monnieri Extracts and Related Compounds
| Sample Tested | Assay | IC50 Value | Reference |
| Methanolic Extract of Bacopa monnieri | DPPH Radical Scavenging | 456.07 µg/mL | [6] |
| Aqueous Extract of Bacopa monnieri | DPPH Radical Scavenging | 5 µg/mL | [7] |
| Methanol Extract of Bacopa monnieri | DPPH Radical Scavenging | 49 µg/mL | [7] |
| Bacopa monnieri Extract | DPPH Radical Scavenging | 130.6 ± 3.0 to 249.9 ± 12.1 µg/mL | [8] |
| Phenyl Glycoside (Compound 4) from B. monnieri | DPPH Radical Scavenging | 9.77 ± 0.08 µM | [9] |
| Phenyl Glycoside (Compound 5) from B. monnieri | DPPH Radical Scavenging | 3.50 ± 0.04 µM | [9] |
| Bacoside-A | ABTS Radical Scavenging | 48.13 µg/mL (compared to Ascorbic Acid at 51.23 µg/mL) | [10] |
| Spondias pinnata extract (for comparison) | Superoxide Radical Scavenging | 13.46 ± 0.66 µg/ml | [11] |
Note: The presented data is for extracts and other compounds from Bacopa monnieri and should be considered indicative of the potential antioxidant activity of this compound, though direct experimental verification is required.
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for key experiments to assess the in vitro antioxidant activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)[12]
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[13]
-
Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.[13]
-
Assay Protocol:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of the different concentrations of the test sample.
-
Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.[13]
-
For the blank, use the solvent instead of the test sample.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
A negative control containing only the solvent and DPPH solution is also necessary.[14]
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[13][14][15]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[12][15]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the test sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[16]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16][19]
-
Preparation of Test Samples: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Assay Protocol:
-
Add a small volume (e.g., 10 µL) of the different concentrations of the test sample to a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
Prepare a blank and a positive control as in the DPPH assay.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[11]
-
Calculation and IC50 Determination: The calculation of scavenging activity and determination of the IC50 value are performed similarly to the DPPH assay.
Superoxide Radical Scavenging Assay
This assay is based on the generation of superoxide radicals (O2•−) by a non-enzymatic system, such as the phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan, and the decrease in absorbance is measured.[11]
Materials:
-
Nitroblue tetrazolium (NBT)
-
NADH (Nicotinamide adenine dinucleotide)
-
PMS (Phenazine methosulfate)
-
Tris-HCl buffer or phosphate buffer
-
Test compound (this compound)
-
Positive control (e.g., Quercetin)[20]
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Preparation of Test Samples: Prepare a stock solution of this compound and serial dilutions.
-
Assay Protocol:
-
Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).[20][21]
-
Calculation and IC50 Determination: The percentage of superoxide radical scavenging is calculated using the formula for inhibition, and the IC50 value is determined as previously described.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Antioxidant Assays
References
- 1. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. jptcp.com [jptcp.com]
- 4. consensus.app [consensus.app]
- 5. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. mdpi.com [mdpi.com]
- 9. Phenyl glycosides from Bacopa monnieri with their antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marinebiology.pt [marinebiology.pt]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. phytojournal.com [phytojournal.com]
Bacopaside X and Acetylcholinesterase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside X, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered attention for its potential neuroprotective effects. A key area of investigation is its role as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to increased levels and prolonged availability of ACh, a strategy employed in the symptomatic treatment of neurodegenerative conditions such as Alzheimer's disease. This technical guide provides an in-depth overview of the current understanding of this compound's effects on acetylcholinesterase, summarizing key quantitative data, experimental protocols, and exploring its putative mechanism of action.
Quantitative Data on Acetylcholinesterase Inhibition
The inhibitory potential of this compound against acetylcholinesterase has been a subject of scientific investigation, yielding both positive and conflicting results. This section presents the available quantitative data from in vitro studies.
| Compound | IC50 Value (µM) | Source |
| This compound | 12.78 | [1][2][3] |
| Donepezil (Reference) | 0.0204 | [1][2][3] |
| Compound | Reported Activity | Source |
| This compound | No inhibitory activity against AChE |
It is crucial for researchers to acknowledge these conflicting findings. The discrepancy may arise from variations in experimental conditions, such as the source of the enzyme, purity of the this compound sample, or specific assay parameters. Further research is warranted to resolve this ambiguity.
Putative Mechanism of Action and Signaling Pathway
The primary mechanism by which this compound is proposed to exert its cognitive-enhancing effects is through the inhibition of acetylcholinesterase. This action leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Molecular docking studies suggest that this compound forms hydrogen bonds with key amino acid residues in the active site of AChE, specifically with Tyr-72, Tyr-124, and Trp-286.[1] This interaction is believed to block the entry of acetylcholine to the catalytic site, thus inhibiting its hydrolysis.
Figure 1: Proposed mechanism of this compound on cholinergic neurotransmission.
Experimental Protocols
The most cited method for determining the acetylcholinesterase inhibitory activity of this compound is a modified version of the Ellman's method. This spectrophotometric assay is based on the reaction of thiocholine, a product of acetylthiocholine iodide hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.
In Vitro Acetylcholinesterase Inhibition Assay (Modified Ellman's Method)
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
This compound (test compound)
-
Donepezil (positive control)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) or Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
2. Experimental Workflow:
Figure 2: Generalized workflow for the in vitro AChE inhibition assay.
3. Assay Procedure (based on available literature):
-
Prepare serial dilutions of this compound and the positive control (Donepezil) in the appropriate buffer.
-
In a 96-well microplate, add the following to each well:
-
Buffer solution
-
AChE enzyme solution
-
Test compound solution (this compound dilution) or positive control or buffer (for blank).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 5-10 minutes) or as an endpoint measurement.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conflicting Findings and Future Directions
The conflicting reports on the acetylcholinesterase inhibitory activity of this compound present a significant challenge and an opportunity for further research. A logical approach to addressing this discrepancy is outlined below.
Figure 3: Logical workflow to address conflicting data on this compound efficacy.
Key areas for future investigation include:
-
Standardization of Assay Protocols: A consensus on a standardized protocol for testing the AChE inhibitory activity of saponins like this compound would be beneficial for data comparability.
-
Kinetic Studies: To date, detailed kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) for this compound are lacking in the available literature. Such studies are crucial for understanding the precise nature of the enzyme-inhibitor interaction.
-
In Vivo and Ex Vivo Studies: While in vitro assays provide valuable initial data, in vivo and ex vivo studies are necessary to confirm the physiological relevance of this compound's AChE inhibitory activity and its ability to cross the blood-brain barrier.
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogues could provide insights into the chemical moieties responsible for AChE inhibition and guide the development of more potent and selective inhibitors.
Conclusion
This compound presents an interesting, albeit currently ambiguous, profile as an acetylcholinesterase inhibitor. While one line of evidence suggests a moderate inhibitory potential, conflicting reports necessitate a cautious interpretation of the available data. For researchers and drug development professionals, this compound remains a compound of interest within the broader context of the neuropharmacological effects of Bacopa monnieri. The path forward requires rigorous and standardized experimental approaches to unequivocally determine its efficacy and mechanism of action as an acetylcholinesterase inhibitor. The detailed protocols and logical frameworks presented in this guide are intended to support these future research endeavors.
References
Biosynthesis pathway of triterpenoid saponins in Bacopa
An In-depth Technical Guide to the Biosynthesis Pathway of Triterpenoid Saponins in Bacopa monnieri
Introduction
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, is a perennial herb renowned in traditional Ayurvedic medicine for its nootropic effects, including memory enhancement and stress relief.[1][2] The primary bioactive constituents responsible for these neuropharmacological effects are a class of triterpenoid saponins called bacosides.[1][3] Bacosides are glycosides of two main dammarane-type triterpenoid aglycones: jujubogenin and pseudojujubogenin.[1][3] This technical guide provides a comprehensive overview of the biosynthesis pathway of these valuable secondary metabolites, detailing the key enzymatic steps, quantitative data on their accumulation, and the experimental protocols used for their study.
The Biosynthesis Pathway of Triterpenoid Saponins
The biosynthesis of triterpenoid saponins in Bacopa monnieri is a complex process that begins with the production of the C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through the mevalonate (MVA) and methyl-D-erythritol 4-phosphate (MEP) pathways.[4] While both pathways contribute to the isoprenoid pool, triterpenoids are primarily synthesized via the cytosolic MVA pathway.[5]
Upstream Pathway: Formation of Isoprenoid Precursors
The MVA pathway initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase (HMGR), a key regulatory enzyme, then reduces HMG-CoA to mevalonic acid.[6] Subsequent phosphorylation and decarboxylation steps lead to the formation of IPP and DMAPP.
Formation of the Triterpenoid Backbone
Two molecules of geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, are sequentially condensed to produce the C15 intermediate, farnesyl pyrophosphate (FPP).[4] The first committed step in triterpenoid saponin biosynthesis is the head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SQS), to form squalene.[1][4] Squalene then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene.
This linear precursor, 2,3-oxidosqualene, is the substrate for oxidosqualene cyclases (OSCs), which catalyze a series of cyclization reactions to form the diverse array of triterpenoid skeletons.[5] In Bacopa monnieri, dammarenediol synthase, an OSC, cyclizes 2,3-oxidosqualene into the dammarane-type triterpene backbone.[1]
Diversification through Oxidation and Glycosylation
The dammarane triterpene skeleton undergoes a series of post-cyclization modifications, primarily oxidation and glycosylation, which lead to the vast diversity of bacosides.[5]
-
Oxidation: Cytochrome P450 monooxygenases (CYP450s) catalyze the hydroxylation of the triterpenoid backbone.[5] These oxidative reactions are crucial for creating the two primary aglycones found in Bacopa monnieri: jujubogenin and pseudojujubogenin.[1]
-
Glycosylation: The final step in bacoside biosynthesis is the attachment of sugar moieties to the triterpenoid aglycones. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs).[1][3] The number, type, and linkage of these sugar molecules result in the various bacosides, such as bacoside A3, bacopaside II, and bacopasaponin C.[7] For instance, the UGT79A18 enzyme has been identified as being involved in the glycosylation of pseudojujubogenin.[3]
Caption: monnieri.
Key Enzymes in Bacoside Biosynthesis
Several key enzymes regulate the flow of metabolites through the bacoside biosynthesis pathway. Understanding the function and regulation of these enzymes is crucial for metabolic engineering efforts aimed at enhancing bacoside production.
| Enzyme | Abbreviation | Gene/Family | Role in Pathway |
| Acetyl-CoA C-acetyltransferase | AACT | AACT | Catalyzes the first step in the MVA pathway.[8] |
| 3-Hydroxy-3-methylglutaryl-CoA reductase | HMGR | HMGR | A key rate-limiting enzyme in the MVA pathway.[6] |
| Farnesyl diphosphate synthase | FPPS | FPPS | Synthesizes FPP from IPP and DMAPP.[4] |
| Squalene synthase | SQS | BmSQS1 | A critical branch-point enzyme that directs metabolic flux towards triterpene and sterol biosynthesis.[1] |
| Oxidosqualene cyclase | OSC | BmOSC | Catalyzes the cyclization of 2,3-oxidosqualene to form the dammarane skeleton.[8] |
| Cytochrome P450s | CYP450s | CYP450s | A large family of enzymes responsible for the oxidative modification of the triterpene backbone.[4][5] |
| UDP-glycosyltransferases | UGTs | BmGT | Catalyze the final glycosylation steps, attaching sugar moieties to the aglycones to form bacosides.[8] |
Quantitative Analysis of Bacosides
The concentration of bacosides in Bacopa monnieri can vary significantly depending on the plant's origin, growing conditions, and the specific tissue analyzed. Several studies have quantified the major bacosides in both wild-type and engineered plants.
Bacoside Content in Wild-Type Bacopa monnieri
The major components of "Bacoside A" are bacoside A3, bacopaside II, bacopasaponin C, and a jujubogenin isomer of bacopasaponin C.[7] The concentration ranges of these compounds in plants collected from different regions of India are summarized below.
| Bacoside Component | Concentration Range (% w/w) |
| Bacoside A3 | 0.14 - 0.85 |
| Bacopaside II | 0.12 - 0.69 |
| Jujubogenin isomer of bacopasaponin C | 0.05 - 0.72 |
| Bacopasaponin C | 0.05 - 0.44 |
| Data sourced from Deepak et al. (2005)[7] |
Enhanced Bacoside Production through Metabolic Engineering and Elicitation
Metabolic engineering and elicitor treatments have shown promise in increasing the yield of bacosides. Overexpression of squalene synthase (BmSQS1-OE) and silencing of a competitive pathway enzyme, geraniol 10-hydroxylase (BmG10H-1-KD), resulted in increased bacoside content.[9]
| Bacoside | Fold Increase in Engineered Lines |
| Bacoside A3 | ~2.5 |
| Bacopaside II | ~2.0 |
| Bacoside A | ~1.8 |
| Approximate fold increase in BmSQS1(OE)-BmG10H1(KD) lines compared to wild-type, as reported in Jeena et al. (2025)[9] |
Elicitation with methyl jasmonate (MJ) has also been shown to enhance bacoside production in in-vitro shoot cultures. Treatment with 50 μM MJ resulted in a 1.8-fold increase in bacoside A, reaching 4.4 mg/g dry weight after one week.[10] Similarly, treatment with 500µM CuSO4 increased total bacoside A content to a maximum of 4.85±0.89 mg/g DW one day after treatment.[8]
Experimental Protocols
Accurate quantification and analysis of triterpenoid saponins and the expression of their biosynthetic genes are essential for research and development. The following are detailed methodologies for key experiments.
Extraction and Quantification of Bacosides by HPLC
This protocol is adapted from methods described for the quantitative analysis of major bacosides.[7][11]
1. Extraction:
-
Accurately weigh 1.0 g of dried, powdered Bacopa monnieri plant material.
-
Extract with 25 mL of methanol by refluxing on a water bath for 30 minutes.
-
Repeat the extraction twice more with fresh methanol.
-
Pool the extracts and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve a known amount of the extract in HPLC-grade methanol to a final concentration of 1 mg/mL.
2. HPLC Analysis:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., Luna C18, 5 µm, 250 x 4.6 mm).[11][12]
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Injection Volume: 20 µL.[12]
-
Quantification: Prepare a standard curve using certified reference standards of bacoside A3, bacopaside II, etc. Calculate the concentration of each bacoside in the sample by comparing its peak area to the standard curve.
Caption: General workflow for the extraction and HPLC analysis of bacosides.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression levels of key biosynthetic genes, such as HMGR, SQS, and OSC.
1. RNA Extraction and cDNA Synthesis:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a suitable plant RNA extraction kit or a Trizol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
2. Quantitative Real-Time PCR (qRT-PCR):
-
Design gene-specific primers for the target genes (BmSQS, BmOSC, etc.) and a reference gene (e.g., actin) using primer design software.
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.
-
Perform the reaction in a real-time PCR thermal cycler with a typical program:
-
Initial denaturation (e.g., 95°C for 5 min).
-
40 cycles of:
-
Denaturation (95°C for 15 s).
-
Annealing/Extension (60°C for 1 min).
-
-
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Conclusion
The biosynthesis of triterpenoid saponins in Bacopa monnieri is a multifaceted pathway involving a series of enzymatic reactions that convert simple precursors into structurally complex and pharmacologically active bacosides. Research has identified several key regulatory enzymes, such as SQS and OSCs, which are prime targets for metabolic engineering to enhance bacoside production. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this important medicinal plant. Further elucidation of the downstream oxidative and glycosylation steps will be critical for the targeted synthesis of specific high-value bacosides.
References
- 1. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijagbio.com [ijagbio.com]
- 9. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Micropropagation and elicited production of triterpenoid saponin glycosides and stigmasterol via precursor and elicitor feeding in Bacopa floribunda (R.Br.) Wettst.—A potential nootropic herb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijfmr.com [ijfmr.com]
Methodological & Application
Application Notes & Protocols: High-Speed Countercurrent Chromatography for Bacopaside X Isolation
Introduction
Bacopaside X, a triterpenoid saponin found in Bacopa monnieri and other plants like Ziziphus joazeiro, has garnered significant interest for its potential pharmacological activities, including neuroprotective and antifungal properties.[1][2][3] High-Speed Countercurrent Chromatography (HSCCC) has emerged as a powerful and efficient technique for the preparative isolation and purification of bacopasides and other natural products.[1][4][5][6] This is largely due to HSCCC being a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of samples and ensuring high sample recovery.[7] This document provides detailed application notes and protocols for the successful isolation of this compound using HSCCC.
Data Presentation: HSCCC Parameters for Saponin Isolation
The selection of an appropriate two-phase solvent system is a critical step in developing a successful HSCCC separation protocol.[4] The ideal system will provide a suitable partition coefficient (K) for the target compound, typically in the range of 0.2 to 5. The separation factor (α) between target compounds and impurities should be greater than 1.5 for efficient separation.[8]
Table 1: Two-Phase Solvent Systems and Operating Parameters for HSCCC Isolation of Triterpenoid Saponins
| Target Compound(s) | Plant Source | Two-Phase Solvent System (v/v/v) | pH | Mode | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Revolution Speed (rpm) | Purity (%) | Reference |
| This compound | Ziziphus joazeiro | Ethyl acetate: n-butanol:water (1:0.4:1) | 8.0 | Reversed-phase | - | - | - | - | >95 | [1] |
| Esculentoside A, B, C, D | Radix Phytolaccae | Chloroform:methanol:water (4:4:2) | - | - | Upper Phase | Lower Phase | 1.5 | 800 | 96.5 - 99.2 | [4][6] |
| Furostanol & Spirostanol saponins | Dioscorea villosa | n-hexane:n-butanol:water (3:7:10) | - | Reversed-phase | - | - | 1.5 | 800 | - | [5] |
| Triterpene saponins | Clematis mandshurica | Ethyl acetate:n-butanol:ethanol:0.05% TFA (5:10:2:20) | - | - | - | - | - | - | >97 | [8] |
| Withanolides | Athenaea fasciculata | n-hexane:ethyl acetate:methanol:water (4:8:2:4) | - | Tail-to-head | Organic Phase | - | - | - | 88.5 - 97.2 | [9] |
Table 2: Yield and Recovery of Triterpenoid Saponins from HSCCC
| Plant Source | Crude Extract (mg) | Target Compound | Yield (mg) | Purity (%) |
| Radix Phytolaccae | 150 | Esculentoside A | 46.3 | 96.7 |
| Esculentoside B | 21.8 | 99.2 | ||
| Esculentoside C | 7.3 | 96.5 | ||
| Esculentoside D | 13.6 | 97.8 | ||
| Athenaea fasciculata | 200 | Aurelianolide A | 78.9 | >95.0 |
| Aurelianolide B | 54.3 | >88.5 | ||
| Sophora alopecuroides | 200 | Sophoratonkin | 10.0 | >95.0 |
| Alopecurone F | 5.4 | >95.0 | ||
| Lehmannin | 11.0 | >95.0 | ||
| Alopecurone A | 35.0 | >95.0 | ||
| Sophoraflavanone G | 21.0 | >95.0 | ||
| Alopecurone B | 31.0 | >95.0 |
Experimental Protocols
This section provides a detailed methodology for the isolation of this compound, derived from successful reported protocols.
Preparation of Crude Extract
The initial step involves the extraction of saponins from the plant material. The choice of solvent and extraction method is crucial for maximizing the yield of the target compounds.
-
Maceration/Percolation: A common method involves soaking the dried plant material in a solvent like ethanol. For instance, after an initial 24-hour soak in water, the plant material can be percolated with 95% ethanol.[10] This method has been shown to yield a high amount of total saponins.[10]
-
Soxhlet Extraction: Continuous extraction using a Soxhlet apparatus with a solvent such as methanol can also be employed.[11]
-
Solvent Partitioning: The crude extract is often subjected to solvent partitioning to enrich the saponin fraction. For example, a hydroethanolic extract can be partitioned with n-butanol to concentrate the saponins.[1]
Selection and Preparation of HSCCC Two-Phase Solvent System
The selection of an appropriate biphasic solvent system is paramount for a successful HSCCC separation.[7]
-
Screening: Several solvent systems should be screened to find one that provides an optimal partition coefficient (K value) for this compound. A combination of ethyl acetate, n-butanol, and water has proven effective.[1] Other systems used for similar saponins include chloroform-methanol-water and n-hexane-ethyl acetate-methanol-water.[4][9]
-
Equilibration: The chosen solvents are mixed in a separatory funnel in the desired volume ratio (e.g., ethyl acetate:n-butanol:water at 1:0.4:1 v/v/v).[1] The mixture is thoroughly shaken and allowed to stand until the two phases are completely separated.
-
Degassing: Both the upper and lower phases should be degassed by sonication for at least 15-30 minutes before use to prevent bubble formation during the HSCCC run.[4][7]
-
pH Adjustment: For pH-zone refining HSCCC, the pH of the aqueous phase can be adjusted to optimize the separation. For this compound isolation, adjusting the aqueous phase to pH 8.0 has been shown to be effective.[1]
HSCCC Operation
-
Column Filling: The multilayer coiled column of the HSCCC instrument is first entirely filled with the stationary phase (e.g., the upper organic phase in reversed-phase mode).[6][7]
-
Equilibration: The mobile phase (e.g., the lower aqueous phase) is then pumped into the column at a specific flow rate (e.g., 1.5 mL/min) while the column is rotating at a set speed (e.g., 800 rpm).[6][7] The system is allowed to reach hydrodynamic equilibrium, which is indicated by the elution of a clear mobile phase from the outlet.
-
Sample Injection: The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.[4][6]
-
Elution and Fraction Collection: The mobile phase is continuously pumped through the column, and the eluent is collected in fractions using a fraction collector.
-
Detection: The effluent can be monitored using a UV detector or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful for compounds like saponins that lack a strong UV chromophore.[4][6]
Analysis and Purification of Fractions
-
Thin-Layer Chromatography (TLC): The collected fractions are typically analyzed by TLC to identify those containing the target compound. A developing solvent system is used, and the spots are visualized, for example, by spraying with a vanillin-sulfuric acid reagent and heating.[1]
-
High-Performance Liquid Chromatography (HPLC): The purity of the fractions containing this compound is determined by HPLC.[1][12][13] A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate or sodium sulfate) and an organic solvent like acetonitrile.[12][13][14]
-
Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods such as ¹H-NMR and ¹³C-NMR.[1]
Visualizations
Experimental Workflow
Caption: HSCCC workflow for this compound isolation.
Signaling Pathway
The neuroprotective effects of Bacopa monnieri extracts, rich in bacosides including this compound, are attributed to their interaction with various signaling pathways. Bacosides have been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for neuronal development and function.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. phcog.com [phcog.com]
Application Note and Protocol: Quantification of Bacopaside X using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside X is a key triterpenoid saponin found in Bacopa monnieri, a plant renowned in traditional Ayurvedic medicine for its cognitive-enhancing properties. As a significant bioactive constituent, the accurate and precise quantification of this compound in plant extracts and finished products is crucial for quality control, standardization, and formulation development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound from other related saponins in Bacopa monnieri extracts. The separation is achieved on a C18 column with an isocratic mobile phase, allowing for the elution and detection of this compound, which is then quantified by comparing its peak area to that of a certified reference standard.
Materials and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
-
Chemicals and Reagents:
-
This compound certified reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate (AR grade)
-
Sulfuric acid (AR grade)
-
Water (HPLC grade)
-
Bacopa monnieri extract or sample powder
-
Experimental Protocols
Preparation of Mobile Phase
-
Prepare a 0.05 M sodium sulfate buffer by dissolving 7.1 g of anhydrous sodium sulfate in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 2.3 with sulfuric acid.
-
The mobile phase consists of a mixture of the 0.05 M sodium sulfate buffer (pH 2.3) and acetonitrile in a ratio of 68.5:31.5 (v/v).[1]
-
Degas the mobile phase by sonication for 15-20 minutes before use.
Preparation of Standard Stock Solution
-
Accurately weigh 5 mg of this compound certified reference standard into a 5 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to 5 mL to obtain a stock solution of 1 mg/mL.[2]
-
From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 10, 20, 50, 100, 200 µg/mL) by diluting with the mobile phase.
Preparation of Sample Solution
-
Accurately weigh about 100 mg of the dried and powdered Bacopa monnieri extract.
-
Transfer the sample to a 100 mL volumetric flask and add 70 mL of methanol.
-
Sonicate the mixture for 15-20 minutes to ensure complete extraction.
-
Allow the flask to cool to room temperature and make up the volume to 100 mL with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
The HPLC analysis is performed using the following parameters:
| Parameter | Value |
| Column | C18 (e.g., Luna C18, 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.05 M Sodium Sulphate Buffer (pH 2.3) : Acetonitrile (68.5:31.5, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[2] |
| Detection Wavelength | 205 nm[2] |
| Column Temperature | 30 °C[1] |
| Run Time | Approximately 30 minutes |
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Inject the sample solution and record the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
The amount of this compound in the original sample can be calculated using the following formula:
% this compound = (C x V x D) / W x 100
Where:
-
C = Concentration of this compound from the calibration curve (mg/mL)
-
V = Final volume of the sample solution (mL)
-
D = Dilution factor (if any)
-
W = Weight of the sample taken (mg)
-
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | The peak for this compound should be well-resolved from other components. |
Visualizations
Conclusion
The HPLC method described in this application note is simple, precise, and accurate for the quantification of this compound in Bacopa monnieri extracts. This protocol can be effectively implemented in quality control laboratories for the routine analysis and standardization of raw materials and finished herbal products containing Bacopa monnieri.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Bacopaside X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside X, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered significant interest in oncological research. Emerging evidence suggests that compounds from this class exhibit cytotoxic and pro-apoptotic activities against various cancer cell lines. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound, offering a comprehensive guide for researchers investigating its potential as a novel anti-cancer agent. The protocols outlined below describe methods to determine cell viability, membrane integrity, and the induction of apoptosis.
While much of the detailed cytotoxic data available is for the related compounds Bacopaside I and Bacopaside II, the methodologies presented here are directly applicable to the study of this compound. It is anticipated that this compound may exhibit similar mechanisms of action, including the induction of cell cycle arrest and apoptosis.
Data Presentation
The cytotoxic effects of bacopasides are dose-dependent and vary across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Bacopaside I and Bacopaside II in various breast cancer cell lines, which can serve as a reference for designing dose-response studies for this compound.
Table 1: IC50 Values of Bacopaside I and Bacopaside II in Breast Cancer Cell Lines
| Cell Line | Bacopaside I IC50 (µM) | Bacopaside II IC50 (µM) |
| MDA-MB-231 | 99 | 18 |
| T47D | 89 | 29 |
| MCF7 | 83 | 19 |
| BT-474 | 59 | 16 |
Data compiled from studies on Bacopaside I and II, which demonstrated synergistic cytotoxic effects when used in combination.[1][2][[“]][4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of their viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5][6]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
LDH Assay Kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls on each plate: untreated cells (spontaneous LDH release), cells treated with lysis buffer provided in the kit (maximum LDH release), and medium only (background).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[8] Add the stop solution provided in the kit and measure the absorbance at 490 nm.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9][10]
Materials:
-
This compound
-
Target cancer cell line
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the selected duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Putative signaling pathway of this compound-induced apoptosis.
References
- 1. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 3. consensus.app [consensus.app]
- 4. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Bacopaside X in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Bacopaside X and protocols for its preparation and use in cell culture experiments. The information is intended to guide researchers in accurately preparing and applying this compound in a laboratory setting.
This compound: Properties and Solubility
This compound is a triterpenoid saponin isolated from Bacopa monnieri. It is one of the key bioactive compounds responsible for the plant's nootropic and neuroprotective effects.[1] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro studies.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Chloroform | Insoluble | [3] |
Note on Stock Solution Stability: Stock solutions of this compound in DMSO can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[2] For related compounds like Bacopaside II, storage at -80°C for up to 6 months is recommended for the stock solution.[4] It is advisable to minimize freeze-thaw cycles. The stability of bacosides is pH-dependent, with increased degradation at low pH (e.g., pH 1.2).[5]
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 899.08 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing this compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound to achieve the desired concentration. For a 10 mM stock solution with 1 mg of this compound, the required volume of DMSO can be calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 899.08 g/mol )) * 1,000,000 µL/L ≈ 111.2 µL
-
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[6]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile vial.[7][8]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[2][4]
This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Application to Cells: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of this compound.
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This protocol provides a general method for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells of interest (e.g., SH-SY5Y human neuroblastoma cells)
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Signaling Pathways
This compound, along with other bacosides from Bacopa monnieri, exerts its neuroprotective effects through multiple signaling pathways. These primarily involve the mitigation of oxidative stress, reduction of inflammation, and inhibition of apoptosis.[1][[“]]
Potential Neuroprotective Signaling Pathway of this compound
Caption: Putative neuroprotective signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CAS:94443-88-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. actascientific.com [actascientific.com]
- 8. Exploring the Cytotoxic Potential of Triterpenoids-enriched Fraction of Bacopa monnieri by Implementing In vitro, In vivo, and In silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
Unveiling the Neuroprotective Potential of Bacopaside X: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the neuroprotective effects of Bacopaside X, a key triterpenoid saponin isolated from Bacopa monnieri. The information presented herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound in various neurodegenerative and neurological disorders.
Animal Models for Assessing Neuroprotection
This compound and its related compounds have demonstrated promising neuroprotective effects in a variety of animal models that mimic the pathological hallmarks of human neurological diseases. The selection of an appropriate model is critical for elucidating the specific mechanisms of action and therapeutic efficacy of the compound.
Parkinson's Disease Models
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Animal models that replicate this neuronal degeneration are crucial for testing potential neuroprotective agents like this compound.
-
Rotenone-Induced Rat Model: Chronic administration of the pesticide rotenone induces oxidative stress and mitochondrial dysfunction, leading to the degeneration of dopaminergic neurons and motor deficits, closely mimicking the pathology of PD.[1][2]
-
6-Hydroxydopamine (6-OHDA)-Induced Rat Model: Intracerebral injection of the neurotoxin 6-OHDA causes selective destruction of dopaminergic neurons, providing a well-established model to study PD pathogenesis and test therapeutic interventions.[3]
Alzheimer's Disease Models
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline.
-
Scopolamine-Induced Mouse Model: The muscarinic receptor antagonist scopolamine induces transient memory impairment, providing a model to screen for compounds that enhance cholinergic neurotransmission and cognitive function.[4]
-
Colchicine-Induced Rat Model: Intracerebroventricular injection of colchicine disrupts microtubule assembly, leading to neuronal damage and cognitive deficits, mimicking aspects of AD pathology.[5]
Ischemic Stroke Models
Cerebral ischemia, or stroke, results in neuronal death due to oxygen and glucose deprivation.
-
Middle Cerebral Artery Occlusion (MCAO) Rat Model: Transient occlusion of the middle cerebral artery followed by reperfusion induces focal cerebral ischemia, allowing for the evaluation of neuroprotective agents that can mitigate ischemic brain injury.[6]
-
Transient Two-Vessel Occlusion (T2VO) Mouse Model: This model of vascular dementia involves the temporary occlusion of both common carotid arteries, leading to cognitive deficits.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound in the aforementioned animal models.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose-sodium (CMC-Na), saline)
-
Oral gavage needles
-
Animal weighing scale
Protocol:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 5, 10, 15, 20, 30, 45 mg/kg body weight).[1][4][6]
-
Accurately weigh each animal before administration.
-
Administer the this compound suspension or vehicle to the animals via oral gavage.
-
The frequency and duration of administration will depend on the specific animal model and study design (e.g., daily for 4 consecutive weeks in the rotenone model).[1][2]
Behavioral Assessments
-
Rotarod Test:
-
Place the rat on a rotating rod with accelerating speed.
-
Record the latency to fall from the rod.
-
Increased latency to fall indicates improved motor coordination.[1]
-
-
Grip Strength Test:
-
Allow the animal to grasp a horizontal bar connected to a force meter.
-
Gently pull the animal by the tail until it releases its grip.
-
The peak force exerted by the animal is recorded as the grip strength.[1]
-
-
Morris Water Maze:
-
A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.
-
Animals are trained to find the hidden platform from different starting positions.
-
The time taken to find the platform (escape latency) and the path taken are recorded.
-
A shorter escape latency and a more direct path indicate improved spatial learning and memory.[4]
-
-
Object Recognition Test:
-
In a familiar arena, animals are allowed to explore two identical objects.
-
After a retention interval, one of the objects is replaced with a novel object.
-
The time spent exploring the novel object versus the familiar object is measured.
-
A preference for the novel object indicates intact recognition memory.
-
Biochemical and Molecular Analyses
Tissue Preparation:
-
At the end of the experimental period, euthanize the animals according to approved ethical guidelines.
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., substantia nigra, hippocampus, cortex).
-
Tissues can be flash-frozen in liquid nitrogen for biochemical and molecular assays or fixed for histological analysis.
-
Malondialdehyde (MDA) Assay: Measures lipid peroxidation. A decrease in MDA levels indicates reduced oxidative damage.[4][6]
-
Glutathione (GSH) Assay: Measures the level of the endogenous antioxidant. An increase in GSH levels suggests enhanced antioxidant defense.[4]
-
Antioxidant Enzyme Activity: Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Increased activity of these enzymes indicates a bolstered antioxidant system.[6]
-
Dopamine Levels: In PD models, measure dopamine levels in the striatum using techniques like HPLC. An increase in dopamine levels suggests protection of dopaminergic neurons.[1]
-
Western Blotting/Immunohistochemistry:
-
Tyrosine Hydroxylase (TH): A marker for dopaminergic neurons. Increased TH-positive neurons in the substantia nigra of PD models indicate neuroprotection.[1]
-
Dopamine Transporter (DAT) and Vesicular Monoamine Transporter (VMAT): These proteins are crucial for dopamine reuptake and storage. Increased expression suggests preserved dopaminergic function.[1]
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β): Measure levels to assess neuroinflammation. A reduction in these cytokines indicates an anti-inflammatory effect.[4][7]
-
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound and related compounds.
Table 1: Neuroprotective Effects of Bacopaside I in a Rotenone-Induced Rat Model of Parkinson's Disease [1]
| Parameter | Control | Rotenone (2 mg/kg) | Rotenone + Bacopaside I (5 mg/kg) | Rotenone + Bacopaside I (15 mg/kg) | Rotenone + Bacopaside I (45 mg/kg) |
| Dopamine Level | Normal | Decreased | Increased vs. Rotenone | Increased vs. Rotenone | Increased vs. Rotenone |
| Oxidative Stress | Normal | Increased | Decreased vs. Rotenone | Decreased vs. Rotenone | Decreased vs. Rotenone |
| DAT Expression | Normal | Decreased | Increased vs. Rotenone | Increased vs. Rotenone | Increased vs. Rotenone |
| VMAT Expression | Normal | Decreased | Increased vs. Rotenone | Increased vs. Rotenone | Increased vs. Rotenone |
| TH-positive Neurons | Normal | Decreased | Increased vs. Rotenone | Increased vs. Rotenone | Increased vs. Rotenone |
Table 2: Neuroprotective Effects of this compound in a Scopolamine-Induced Mouse Model of Alzheimer's Disease [4]
| Parameter | Control | Scopolamine (1 mg/kg) | Scopolamine + this compound (20 mg/kg) |
| Morris Water Maze (Escape Latency) | Normal | Increased | Decreased vs. Scopolamine |
| Nitric Oxide (NO) | Normal | Increased | Decreased vs. Scopolamine |
| Glutathione (GSH) | Normal | Decreased | Increased vs. Scopolamine |
| Malondialdehyde (MDA) | Normal | Increased | Decreased vs. Scopolamine |
| ChAT mRNA | Normal | Decreased | Increased vs. Scopolamine |
| IL-1α, IL-1β, TNF-α mRNA | Normal | Increased | Decreased vs. Scopolamine |
| Tau, BACE1 mRNA | Normal | Increased | Decreased vs. Scopolamine |
Table 3: Neuroprotective Effects of Bacopaside I in a Rat Model of Ischemic Stroke (MCAO) [6]
| Parameter | Sham | Ischemia | Ischemia + Bacopaside I (3 mg/kg) | Ischemia + Bacopaside I (10 mg/kg) | Ischemia + Bacopaside I (30 mg/kg) |
| Neurological Deficit Score | 0 | Increased | Decreased vs. Ischemia | Decreased vs. Ischemia | Decreased vs. Ischemia |
| Infarct Volume | 0 | Increased | Not Significant | Decreased vs. Ischemia | Decreased vs. Ischemia |
| Brain Edema | Normal | Increased | Not Significant | Decreased vs. Ischemia | Decreased vs. Ischemia |
| Brain ATP Content | Normal | Decreased | Increased vs. Ischemia | Increased vs. Ischemia | Increased vs. Ischemia |
| MDA Content | Normal | Increased | Decreased vs. Ischemia | Decreased vs. Ischemia | Decreased vs. Ischemia |
| SOD, CAT, GSH-Px Activity | Normal | Decreased | Increased vs. Ischemia | Increased vs. Ischemia | Increased vs. Ischemia |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through multiple signaling pathways. Understanding these pathways is crucial for targeted drug development.
Proposed Neuroprotective Signaling Pathways of this compound
This compound is believed to exert its neuroprotective effects through a combination of antioxidant, anti-inflammatory, and pro-survival mechanisms. It can scavenge free radicals, reduce lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes.[4][6] Furthermore, it can modulate neuroinflammation by downregulating the expression of pro-inflammatory cytokines.[4] Studies on related compounds like Bacopaside I suggest the involvement of pro-survival signaling cascades such as the PI3K/Akt and PKC pathways, which play a critical role in promoting cell survival and inhibiting apoptosis.[8][9]
Experimental Workflow for Preclinical Evaluation
A typical experimental workflow for evaluating the neuroprotective effects of this compound in an animal model is outlined below. This workflow ensures a systematic and comprehensive assessment of the compound's efficacy.
References
- 1. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic neuroprotection by phytocompounds of Bacopa monnieri in scopolamine-induced Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of Bacopa monnieri on ischemia-induced cognitive deficits in mice: the possible contribution of bacopaside I and underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing the Antioxidant Capacity of Bacopaside X: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of established methodologies for evaluating the antioxidant capacity of Bacopaside X, a key triterpenoid saponin isolated from Bacopa monnieri. The following application notes and experimental protocols are intended to guide researchers in the accurate assessment of this compound's antioxidant potential, a crucial aspect of its neuroprotective and therapeutic effects.
Introduction to this compound and its Antioxidant Potential
This compound is one of the primary bioactive constituents of Bacopa monnieri, an herb with a long history of use in traditional Ayurvedic medicine for cognitive enhancement.[1] The neuroprotective effects of Bacopa monnieri are, in part, attributed to the potent antioxidant properties of its constituent bacosides.[1][2] These compounds are effective free radical scavengers and can modulate the body's endogenous antioxidant systems.[2][3] Understanding the specific antioxidant capacity of this compound is vital for elucidating its mechanism of action and for the development of targeted therapeutics for conditions associated with oxidative stress.
Data Presentation: In Vitro Antioxidant Capacity of Bacoside A
While specific antioxidant data for isolated this compound is limited in publicly available literature, the following tables summarize the quantitative antioxidant capacity of "Bacoside-A," a well-studied mixture of saponins from Bacopa monnieri that includes this compound.[3] This data provides a valuable reference for the potential antioxidant activity of its components.
Table 1: DPPH Radical Scavenging Activity of Bacoside-A [3]
| Concentration (µg/mL) | % Inhibition |
| 10 | 25.43 |
| 20 | 38.12 |
| 30 | 49.21 |
| 40 | 62.34 |
| 50 | 75.87 |
| IC50 (µg/mL) | 32.12 |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Cation Scavenging Activity of Bacoside-A [3]
| Concentration (µg/mL) | % Inhibition |
| 10 | 28.13 |
| 20 | 41.23 |
| 30 | 54.87 |
| 40 | 69.43 |
| 50 | 82.16 |
| IC50 (µg/mL) | 27.43 |
IC50: The concentration of the antioxidant required to scavenge 50% of the ABTS radical cations.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Bacoside-A [3]
| Concentration (µg/mL) | Absorbance at 595 nm |
| 10 | 0.18 |
| 20 | 0.29 |
| 30 | 0.41 |
| 40 | 0.53 |
| 50 | 0.65 |
| IC50 (µg/mL) | 48.21 |
Higher absorbance indicates greater reducing power.
Experimental Protocols
The following are detailed protocols for the most common in vitro assays used to determine antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, airtight container.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution.
-
-
Assay Procedure:
-
To 1.0 mL of each this compound dilution, add 2.0 mL of the 0.1 mM DPPH solution.
-
Prepare a control sample containing 1.0 mL of the solvent and 2.0 mL of the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the ABTS and potassium persulfate stock solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution.
-
-
Assay Procedure:
-
Add 10 µL of each this compound dilution to 1.0 mL of the diluted ABTS•+ solution.
-
Prepare a control sample containing 10 µL of the solvent and 1.0 mL of the diluted ABTS•+ solution.
-
Incubate the mixtures at room temperature for 6 minutes.
-
Measure the absorbance of each solution at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula:
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve prepared with Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the reducing power of the antioxidant.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[1]
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution.
-
-
Assay Procedure:
-
Add 100 µL of each this compound dilution to 1.5 mL of the FRAP reagent.
-
Prepare a blank using 100 µL of the solvent.
-
Incubate the mixtures at 37°C for 4 minutes.[1]
-
Measure the absorbance of each solution at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS). Antioxidants can reduce the fluorescence by scavenging ROS.
Protocol:
-
Cell Culture:
-
Plate adherent cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate and culture until they reach confluence.
-
-
Loading with DCFH-DA:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution of DCFH-DA.
-
-
Treatment with this compound:
-
Remove the DCFH-DA solution and treat the cells with various concentrations of this compound for a specified period.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission for DCF) over time using a microplate reader.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
The CAA value is calculated as the percentage reduction in AUC for the treated cells compared to the control.
-
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway Activation by Bacopa Monnieri Extract
Bacopa monnieri extracts, containing this compound, have been shown to exert their antioxidant effects in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
References
Application Notes and Protocols for Bacopaside X Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside X, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered significant interest for its potential nootropic and neuroprotective effects. As a key constituent of Bacoside A, it is believed to contribute to the cognitive-enhancing properties of Bacopa monnieri extracts. These application notes provide a comprehensive overview of the available data on this compound and related compounds in rodent behavioral studies. It is important to note that research on isolated this compound is limited, and much of the current understanding is derived from studies on Bacopa monnieri extracts or closely related bacosides, such as Bacopaside I. This document aims to provide detailed protocols and collated data to guide future research in this area.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from rodent behavioral studies involving Bacopa monnieri extracts and isolated bacosides.
Table 1: Administration of Isolated Bacosides in Rodent Models
| Compound | Animal Model | Dosage | Administration Route | Duration | Behavioral Test | Key Findings | Reference |
| Bacopaside I | APP/PS1 Transgenic Mice (Alzheimer's Model) | 15 and 50 mg/kg/day | Oral | 2 months | Morris Water Maze | Significantly ameliorated learning deficits and improved long-term spatial memory.[1][2] | |
| Bacosides (mixture) | Swiss Albino Mice (Amnesia Model) | 30 mg/kg | Intraperitoneal | 4 days | Morris Water Maze | Attenuated scopolamine-induced anterograde amnesia.[3][4] |
Table 2: Administration of Bacopa monnieri Extracts in Rodent Behavioral Studies
| Extract Composition | Animal Model | Dosage | Administration Route | Duration | Behavioral Test | Key Findings | Reference |
| Standardized Extract (0.8% this compound) | Sprague-Dawley Rats | 30, 60, 300, 1500 mg/kg/day | Oral | 270 days | Chronic Toxicity Assessment | No observed toxicity. | |
| Ethanolic Extract | Wistar Rats (Alzheimer's Model) | 20, 40, 80 mg/kg/day | Oral | 4 weeks | Morris Water Maze | Ameliorated cognitive impairment and explorative behavior.[5] | |
| Standardized Extract | Wistar Rats (Aluminum-induced cognitive impairment) | 100 and 200 mg/kg | Oral | 42 days | Morris Water Maze, Elevated Plus Maze | Protected against memory impairment.[6] | |
| Standardized Extract | Swiss Albino Mice (Scopolamine-induced amnesia) | 120 mg/kg | Oral | Not specified | Morris Water Maze | Reversed anterograde and retrograde amnesia.[7][8][9] |
Experimental Protocols
Protocol 1: Evaluation of Bacopaside I in a Mouse Model of Alzheimer's Disease
This protocol is adapted from a study investigating the effects of isolated Bacopaside I on cognitive impairment in APP/PS1 transgenic mice.[1][2]
1. Animal Model:
-
Species: APP/PS1 transgenic mice (a model for Alzheimer's disease) and wild-type littermates as controls.
-
Age: Administration begins at 6 months of age.
2. Compound Administration:
-
Test Compound: Isolated Bacopaside I.
-
Dosage: 15 mg/kg and 50 mg/kg body weight.
-
Vehicle: To be determined based on the solubility of Bacopaside I (e.g., distilled water, saline with a small percentage of Tween 80, or carboxymethyl cellulose).
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 2 consecutive months.
3. Behavioral Testing: Morris Water Maze (MWM)
-
Apparatus: A circular pool (approximately 1.2-1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase:
-
Mice are trained for 5-7 consecutive days with 4 trials per day.
-
For each trial, the mouse is gently placed into the water at one of four starting positions.
-
The mouse is allowed to swim and find the hidden platform. If it fails to find the platform within 60-90 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory.
-
Protocol 2: General Protocol for Investigating this compound in a Scopolamine-Induced Amnesia Model
This is a generalized protocol based on common practices for inducing amnesia in rodents to test the efficacy of nootropic compounds.
1. Animal Model:
-
Species: Swiss albino mice or Wistar rats.
-
Weight: 25-30 g for mice, 200-250 g for rats.
2. Compound Administration:
-
Test Compound: Isolated this compound.
-
Dosage: To be determined based on preliminary dose-response studies. A starting point could be extrapolated from studies on Bacopaside I (e.g., 10-50 mg/kg).
-
Vehicle: Appropriate vehicle based on solubility.
-
Route of Administration: Oral gavage or intraperitoneal (i.p.) injection.
-
Treatment Schedule: Administer this compound for a predetermined period (e.g., 7-14 days) prior to the induction of amnesia and behavioral testing.
3. Induction of Amnesia:
-
Amnesic Agent: Scopolamine hydrobromide.
-
Dosage: 0.5-1 mg/kg for mice.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer 30 minutes before the acquisition trial of the behavioral test.
4. Behavioral Testing: Elevated Plus Maze (EPM) for Memory Assessment
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acquisition Trial:
-
On the first day, each animal is placed at the end of an open arm, facing away from the central platform.
-
The time it takes for the animal to move from the open arm to one of the closed arms (transfer latency) is recorded.
-
-
Retention Trial:
-
24 hours after the acquisition trial (and after scopolamine and this compound administration), the transfer latency is recorded again.
-
A decrease in transfer latency is indicative of memory retention. An increase suggests amnesia.
-
Mandatory Visualizations
References
- 1. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Bacopa monniera for its synergistic activity with rivastigmine in reversing aluminum-induced memory loss and learning deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacopa monniera Attenuates Scopolamine-Induced Impairment of Spatial Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Bacopaside X using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside X, a dammarane-type triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, is a significant constituent of the "Bacoside A" complex.[1] This complex is reputed for its nootropic and neuroprotective properties. The precise chemical structure of this compound is crucial for understanding its bioactivity, structure-activity relationships, and for the development of standardized herbal formulations or novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound, providing detailed insights into its carbon skeleton, stereochemistry, and the nature and linkage of its sugar moieties.
This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of this compound. It includes detailed experimental protocols and data presentation guidelines. While extensive literature search did not yield a complete, publicly available set of assigned ¹H and ¹³C NMR data specifically for this compound, this guide utilizes data from closely related and well-characterized bacosides to illustrate the principles and methodologies.
Structural Elucidation Workflow
The structural elucidation of a novel or isolated bacoside, such as this compound, by NMR spectroscopy follows a logical progression from simpler 1D experiments to more complex 2D correlation experiments.
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the methanolic extract of the dried aerial parts of Bacopa monnieri. The isolation process involves several chromatographic steps.
Materials:
-
Dried, powdered Bacopa monnieri plant material
-
Methanol
-
Silica gel (60-120 mesh) for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, water, ethyl acetate, n-butanol)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Extraction: The dried plant material is exhaustively extracted with methanol at room temperature. The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins like this compound are typically enriched in the n-butanol fraction.
-
Silica Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol or ethyl acetate-methanol-water to yield several sub-fractions.
-
Sephadex LH-20 Chromatography: Fractions containing bacosides are further purified by size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.
-
Preparative HPLC: Final purification of this compound is achieved by preparative reverse-phase HPLC on a C18 column using a suitable gradient of acetonitrile and water. The purity of the isolated compound should be confirmed by analytical HPLC.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Purified this compound (5-10 mg for ¹H and 1D/2D heteronuclear experiments)
-
Deuterated solvent (e.g., Pyridine-d₅, Methanol-d₄, or DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes and filters
Protocol:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.6 mL of the chosen deuterated solvent.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition and Interpretation
The following is a logical sequence for acquiring and interpreting NMR data for the structural elucidation of a bacoside.
Illustrative NMR Data for a Related Bacoside
Table 1: ¹H NMR Data of Bacopaside III (500 MHz, Pyridine-d₅)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone (Jujubogenin) | |||
| 3 | 3.25 | dd | 11.5, 4.5 |
| 23 | 4.18 | m | |
| 24 | 5.30 | br d | 9.5 |
| Sugars | |||
| Glc-1' | 4.95 | d | 7.5 |
| Ara(f)-1'' | 5.40 | d | 1.5 |
(Note: This is a partial list for illustrative purposes. A complete assignment would include all protons.)
Table 2: ¹³C NMR Data of Bacopaside III (125 MHz, Pyridine-d₅)
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone (Jujubogenin) | Sugars | ||
| 1 | 38.9 | Glc-1' | 105.8 |
| 2 | 26.7 | Glc-2' | 84.1 |
| 3 | 88.9 | Glc-3' | 78.5 |
| 4 | 39.5 | Glc-4' | 71.8 |
| 5 | 56.2 | Glc-5' | 78.1 |
| ... | ... | Glc-6' | 62.9 |
| 20 | 74.2 | Ara(f)-1'' | 111.1 |
| 23 | 70.1 | Ara(f)-2'' | 78.9 |
| 24 | 125.5 | Ara(f)-3'' | 76.2 |
| 25 | 132.1 | Ara(f)-4'' | 85.1 |
| Ara(f)-5'' | 62.5 |
(Note: "..." indicates omitted carbon signals for brevity. A full table would list all carbon resonances.)
Conclusion
The structural elucidation of this compound relies heavily on a systematic application of 1D and 2D NMR techniques. While the specific spectral data for this compound remains to be fully published in accessible literature, the protocols and illustrative data provided herein offer a robust framework for researchers engaged in the isolation and characterization of this and other related saponins from Bacopa monnieri. The combination of COSY, HSQC, and HMBC experiments is crucial for assembling the carbon skeleton and identifying the glycosidic linkages, while NOESY/ROESY experiments provide essential information for determining the relative stereochemistry of the molecule. This comprehensive approach is fundamental for advancing the chemical and pharmacological understanding of these important natural products.
References
Application Note: A Comprehensive Suite of Cell-Based Assays for Screening the Bioactivity of Bacopaside X
Introduction
Bacopa monnieri, a staple herb in traditional Ayurvedic medicine, is renowned for its cognitive-enhancing and neuroprotective properties.[1] Its therapeutic effects are largely attributed to a class of triterpenoid saponins known as bacosides.[[“]][[“]] Bacopaside X is one of the major saponins found within the bioactive "bacoside A" fraction of Bacopa monnieri extracts.[4][5] While the broader extract has been studied extensively, detailed characterization of individual saponins like this compound is crucial for understanding specific mechanisms of action and for drug development.
This document provides a detailed set of protocols for researchers, scientists, and drug development professionals to conduct an initial screening of the bioactivities of purified this compound. The assays are designed to evaluate three key pharmacological areas where bacosides have shown potential: cytotoxicity, anti-inflammatory activity, and neuroprotection.
Cytotoxicity Assessment: MTT Assay
Application: Before evaluating the therapeutic bioactivity of this compound, it is essential to determine its cytotoxic profile. This allows for the identification of a non-toxic concentration range to be used in subsequent, more specific assays. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[7]
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed for adherent cells in a 96-well plate format but can be adapted for suspension cells.
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered and stored at -20°C.[7]
-
Cell culture medium (e.g., DMEM), serum-free for MTT incubation step.
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[8]
-
96-well flat-bottom sterile plates.
-
Appropriate cell line (e.g., HEK293 for general toxicity, or cell lines used in subsequent assays like RAW 264.7 or SH-SY5Y).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "cells only" control (medium without treatment).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7] Include a "no-cell" blank control containing medium and MTT reagent to measure background absorbance.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[7][11] Purple formazan crystals should be visible under a microscope in viable cells.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[6][11]
Data Presentation: Cytotoxicity of this compound
Data should be organized to calculate the percentage of cell viability and subsequently the IC₅₀ (half-maximal inhibitory concentration).
| This compound (µM) | Absorbance (570 nm) Rep 1 | Absorbance (570 nm) Rep 2 | Absorbance (570 nm) Rep 3 | Mean Absorbance | Corrected Absorbance (Mean - Blank) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| Concentration 1 | ||||||
| Concentration 2 | ||||||
| Concentration 3 | ||||||
| Concentration 4 | ||||||
| Concentration 5 | ||||||
| Blank (No Cells) | N/A |
Calculation:
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
Workflow Diagram: MTT Assay
References
- 1. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.4. Cell Viability and Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophage [bio-protocol.org]
- 10. Exploring the Cytotoxic Potential of Triterpenoids-enriched Fraction of Bacopa monnieri by Implementing In vitro, In vivo, and In silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bacopaside X Yield from Bacopa monnieri Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of Bacopaside X from Bacopa monnieri.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Low Overall Bacoside Yield | - Inappropriate solvent selection.- Suboptimal extraction method.- Poor quality of plant material (age, geographical source, drying method).[1][2]- Incomplete extraction. | - Use polar solvents like methanol or ethanol, as bacosides are saponins.[3][4]- Employ efficient extraction techniques such as percolation or Soxhlet extraction.[4][5]- Ensure the use of high-quality, properly dried, and powdered plant material.[4][5]- Increase extraction time or perform multiple extraction cycles.[3] |
| Low Purity of this compound | - Co-extraction of impurities like lipids and chlorophyll.- Inefficient purification method. | - Defat the plant material with a non-polar solvent like hexane prior to the main extraction.[4][6]- Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient elution system (e.g., ethyl acetate and methanol).[6]- Consider recrystallization using a solvent like isopropanol for final purification.[7] |
| Degradation of Bacosides during Processing | - High temperatures during extraction and drying.- Extreme pH conditions.[8][9] | - Concentrate extracts under reduced pressure at temperatures between 45-55°C.[4]- Avoid strongly acidic or basic conditions during extraction and purification.[8] |
| Difficulty in Separating this compound from other Bacosides | - Similar polarities and structures of different bacoside compounds. | - Employ high-performance liquid chromatography (HPLC) with a C18 column and a carefully optimized mobile phase.[10]- Consider advanced techniques like high-speed countercurrent chromatography (HSCCC) for targeted isolation.[11] |
| Hygroscopic Nature of the Final Product | - Inherent properties of saponins. | - Add stabilizing agents like beta-cyclodextrin during the final processing steps.[4]- Utilize spray drying to obtain a stable, free-flowing powder.[4] |
Frequently Asked Questions (FAQs)
1. What is the typical yield of bacosides from Bacopa monnieri?
The total bacoside content in Bacopa monnieri extract is generally low, typically ranging from 3-6%.[1] However, the yield is highly variable and depends on factors such as plant genetics, growing conditions, and the extraction method used.[1]
2. Which solvent is best for extracting this compound?
Methanol and ethanol are highly effective solvents for extracting bacosides, including this compound, due to their polarity.[3][4] Methanol may provide a slightly higher yield of the crude extract, but the total saponin content is often comparable to extracts obtained with ethanol.[3][12]
3. How can I remove chlorophyll and fatty substances from my extract?
A common and effective method is to first extract the dried plant material with a non-polar solvent like hexane. This process, known as defatting, removes lipids and a significant portion of the chlorophyll without dissolving the bacosides.[4][6]
4. What is the most effective method for purifying this compound?
Column chromatography using silica gel is a widely used and effective method for the purification of bacosides.[6] A gradient elution with solvents of increasing polarity, such as a mixture of ethyl acetate and methanol, allows for the separation of different saponins.[6] For higher purity, techniques like high-speed countercurrent chromatography (HSCCC) can be employed for targeted isolation.[11]
5. How can I accurately quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of individual bacosides.[10][13] This method typically uses a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and water/buffer mixture, with detection at around 205 nm.[5][10][14]
Data on Bacoside Yields with Different Extraction Methods
The following table summarizes the yield of crude extract and total saponins from Bacopa monnieri using various extraction techniques.
| Extraction Method | Solvent | Crude Extract Yield (%) | Total Saponin Content in Extract (%) | Reference |
| Maceration (3 days) | 95% Ethanol | 17.14 ± 0.74 | 5.89 ± 0.49 | [3] |
| Maceration (3 days) | Methanol | 27.89 ± 0.48 | 6.60 ± 0.12 | [3][12] |
| Maceration (3 days) | Water | 12.11 ± 0.63 | 0.56 ± 0.03 | [3] |
| Soaking in water then maceration with 95% Ethanol | Water, 95% Ethanol | 14.73 ± 0.48 | 10.42 ± 0.28 | [3] |
| Defatting with hexane then maceration with 95% Ethanol | Hexane, 95% Ethanol | 13.91 ± 0.17 | 6.94 ± 0.13 | [3] |
| Soxhlet Extraction (3 hours) | 95% Ethanol | 19.33 ± 0.35 | 9.04 ± 0.14 | [3] |
| Soxhlet Extraction (4 hours) | Methanol | 25.13 ± 0.45 | 9.77 ± 0.21 | [3] |
| Percolation with 95% Ethanol | 95% Ethanol | 15.22 ± 0.27 | 10.12 ± 0.18 | [3] |
| Soaking in water then percolation with 95% Ethanol | Water, 95% Ethanol | 16.24 ± 0.21 | 19.28 ± 0.12 | [3][15] |
Experimental Protocols
Protocol 1: Extraction of this compound
This protocol outlines a method for obtaining a bacoside-rich extract from dried Bacopa monnieri plant material.
-
Plant Material Preparation : Dry the aerial parts of Bacopa monnieri in a hot air oven at 37-42°C.[4] Grind the dried material into a coarse powder (30-40 mesh size).[4]
-
Defatting : Extract the powdered plant material with hexane in a Soxhlet apparatus for 4-8 hours to remove lipids and waxes.[4] Discard the hexane extract.
-
Primary Extraction : Dry the defatted plant material and then extract it with methanol using a Soxhlet apparatus for 4-8 hours.[4]
-
Concentration : Collect the methanolic extract and concentrate it to about one-twentieth of its original volume using a rotary vacuum evaporator at a temperature of 45-55°C.[4]
-
Precipitation : Slowly add the concentrated methanolic extract to a stirred vessel containing acetone. This will precipitate the bacosides.[4]
-
Filtration : Filter the resulting slurry to collect the crude bacoside precipitate.[4]
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract.
-
Sample Preparation : Dissolve the crude bacoside precipitate obtained from Protocol 1 in a minimal amount of methanol.[6]
-
Column Packing : Prepare a silica gel (100-200 mesh size) column using ethyl acetate as the slurry solvent.[6]
-
Loading : Adsorb the dissolved sample onto a small amount of silica gel, allow the solvent to evaporate, and then carefully load the dried powder onto the top of the packed column.[6]
-
Elution : Begin elution with pure ethyl acetate and gradually increase the polarity by adding methanol in a stepwise gradient. For example, start with 100% ethyl acetate, then move to 99:1, 98:2, and so on, up to 70:30 ethyl acetate:methanol.[6]
-
Fraction Collection : Collect small fractions (e.g., 10-20 mL) of the eluate.
-
Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pooling and Concentration : Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to obtain the purified compound.
Protocol 3: Quantification of this compound by HPLC
This protocol details the quantitative analysis of this compound.
-
Standard Preparation : Accurately weigh a known amount of this compound reference standard and dissolve it in HPLC-grade methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation : Accurately weigh the purified extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.[16]
-
HPLC Conditions :
-
Analysis : Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Calculation : Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 5. ijfmr.com [ijfmr.com]
- 6. jees.in [jees.in]
- 7. CN111067965B - Preparation method of bacopa monnieri saponin - Google Patents [patents.google.com]
- 8. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. thaiscience.info [thaiscience.info]
- 16. Improvement of growth and bacoside production in Bacopa monnieri through induced autotetraploidy with colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phcog.com [phcog.com]
Bacopaside X stability in different solvent systems
Welcome to the technical support center for Bacopaside X. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the handling, storage, and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the following conditions:
-
Long-term (months to years): -20°C, desiccated and protected from light.[1] Stability of ≥ 4 years has been reported under these conditions.[2]
-
Short-term (days to weeks): 0-4°C, desiccated and protected from light.[1]
The compound is generally stable for a few weeks at ambient temperature, which is sufficient for shipping purposes.[1]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO, ethanol, and methanol.[1][2][3] It is reportedly insoluble in chloroform.[3]
-
Recommended Solvents: DMSO is commonly used to prepare high-concentration stock solutions (e.g., 100 mg/mL), though sonication may be required to fully dissolve the compound.[4]
-
Storage of Stock Solutions: For maximum stability, prepared stock solutions should be stored under these conditions:
-
Important: Always store solutions in tightly sealed vials to protect from moisture and light.[4]
Q3: My this compound solution in DMSO appears to have a lower concentration than expected over time. What could be the cause?
This issue is often related to the hygroscopic (water-absorbing) nature of DMSO. If the solvent absorbs moisture, it can significantly impact the solubility and stability of the compound, potentially causing it to precipitate or degrade.[4] To mitigate this, always use anhydrous, high-purity DMSO and store the stock solution in a desiccated environment.
Q4: Is this compound sensitive to pH?
Q5: How does temperature affect the stability of this compound in solution?
Temperature is a critical factor. Based on stability studies of saponin mixtures from Bacopa monnieri, degradation is highly temperature-dependent.
-
High Temperatures (e.g., 80°C): Drastic degradation is observed.[5][6]
-
Moderate Temperatures (40-60°C): Slow degradation occurs.[5][6]
-
Refrigerated (5°C): The compounds remain largely unchanged.[5][6]
For experimental consistency, it is recommended to keep solutions on ice during use and return them to long-term storage at -20°C or -80°C promptly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | 1. Solution stored at too high a concentration. 2. Absorption of moisture, especially in DMSO.[4] 3. Temperature fluctuations. | 1. Gently warm the vial and sonicate to redissolve. If the issue persists, prepare a more dilute stock solution. 2. Use anhydrous grade DMSO. Store stock solutions with a desiccant. 3. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes. |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage or handling. 2. Use of acidic or alkaline buffers causing hydrolysis.[5][7] 3. Exposure to light or high temperatures during the experiment. | 1. Verify storage conditions (-20°C or -80°C). Use fresh aliquots for critical experiments. 2. Check the pH of all buffers and media. If possible, perform a pilot study to assess compound stability in your specific system. 3. Minimize exposure of the compound and its solutions to light and heat. |
| Difficulty dissolving solid compound | 1. Insufficient solvent volume. 2. Compound may require energy to dissolve. | 1. Ensure you are using an appropriate solvent-to-solute ratio. 2. Use an ultrasonic bath to aid dissolution in DMSO.[4] |
Stability Data Summary
While specific quantitative stability data for pure this compound is limited, the following table summarizes stability findings for closely related bacosides from Bacopa monnieri, which can serve as a valuable guide.
| Condition | Observation | Compound(s) Studied | Reference |
| Acidic (pH 1.2) | Sharp decrease in compound amount | Bacopaside I, Bacoside A3 | [5][6] |
| Neutral/Alkaline (pH 6.8, 9.0) | Slow decrease in compound amount | Bacopaside I, Bacoside A3 | [5][6] |
| Temperature (5°C) | Remained unchanged | Bacopaside I, Bacoside A3 | [5][6] |
| Temperature (40-60°C) | Slow degradation | Bacopaside I, Bacoside A3 | [5][6] |
| Temperature (80°C) | Drastic degradation | Bacopaside I, Bacoside A3 | [5][6] |
| Forced Degradation (Acid/Alkali) | Follows first-order degradation kinetics | Bacoside A | [7] |
| Forced Degradation (Oxidative) | Minimal degradation (8-10%) | Bacoside A | [7] |
| Forced Degradation (Photolytic) | Very low degradation (<5%) | Bacoside A | [7] |
Experimental Protocols
Protocol: General Stability Assessment of this compound via HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer system under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.[7]
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Application of Stress Conditions (Forced Degradation):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Keep an aliquot of the stock solution at 60°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a UV lamp.
-
Control: Keep an aliquot of the stock solution protected from light at 4°C.
-
-
Time-Point Sampling:
-
Withdraw samples from each stress condition and the control at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
For acid and alkaline samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]
-
Mobile Phase: A gradient or isocratic system of acetonitrile and an acidic buffer (e.g., water with 0.05% orthophosphoric acid or 0.05 M sodium sulphate buffer at pH 2.3).[3][8]
-
Detection: UV at 205 nm.[8]
-
Injection Volume: 20 µL.[10]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point relative to the time-zero control.
-
Calculate the percentage of degradation.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for a forced degradation stability study of this compound.
Caption: Key environmental factors influencing the stability of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS:94443-88-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. ijbpas.com [ijbpas.com]
- 8. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Bacoside Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation and analysis of bacosides from Bacopa monnieri.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of bacosides.
1. Question: Why am I seeing poor resolution between bacoside peaks?
Answer:
Poor resolution between bacoside peaks is a common issue and can be caused by several factors. Here is a step-by-step guide to troubleshoot and improve peak separation:
-
Mobile Phase Composition: The composition of the mobile phase is critical for achieving good resolution. Bacosides are typically separated using a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous component (like phosphate buffer or phosphoric acid) and an organic solvent (acetonitrile is commonly used).[1][2]
-
Adjust the Organic Solvent Ratio: If peaks are eluting too close together, try decreasing the percentage of the organic solvent (acetonitrile) in the mobile phase. This will increase retention times and may improve separation. Conversely, if retention times are excessively long, a slight increase in the organic solvent percentage can be tested.
-
Optimize the Aqueous Phase pH: The pH of the aqueous portion of the mobile phase significantly impacts the retention and peak shape of bacosides.[3][4] Adjusting the pH of the buffer (e.g., phosphate buffer) to a more acidic range, such as pH 2.3-3.0, can often lead to better resolution.[1][3][4][5]
-
-
Flow Rate: A lower flow rate generally provides better resolution by allowing more time for the analytes to interact with the stationary phase.[6][7] If you are experiencing poor separation, try reducing the flow rate (e.g., from 1.5 mL/min to 1.0 mL/min).[1][2]
-
Column Temperature: Maintaining a consistent and optimized column temperature can improve reproducibility and resolution. A common operating temperature is 30°C.[1] Experimenting with slight variations in temperature may enhance separation.
-
Column Selection: Ensure you are using a suitable column. A C18 column is the standard choice for bacoside analysis.[1][2][5][8] Columns with a smaller particle size (e.g., 5 µm) and a longer length (e.g., 250 mm) can provide higher efficiency and better resolution.[1][2][5][8]
2. Question: My bacoside peaks are showing significant tailing. How can I fix this?
Answer:
Peak tailing can lead to inaccurate quantification and poor resolution. It is often caused by secondary interactions between the analytes and the stationary phase. Here’s how to address it:
-
Mobile Phase pH: Peak tailing for basic compounds can occur due to interactions with residual silanol groups on the silica-based C18 column.[9][10] Lowering the pH of the mobile phase (e.g., to pH 2.3-3.0) can suppress the ionization of these silanol groups, thereby minimizing these secondary interactions and reducing tailing.[3][4][9]
-
Use of Buffering Agents: Incorporating a buffering agent like phosphate buffer or adding phosphoric acid to the aqueous phase of the mobile phase is crucial for controlling the pH and improving peak shape.[1][2][3][4]
-
Column Deactivation: If you are using an older column, it may have active silanol sites. Consider using a newer, well-deactivated C18 column. Some columns are specifically designed to minimize silanol interactions.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
3. Question: I am observing inconsistent retention times for my bacoside standards and samples. What could be the cause?
Answer:
Fluctuating retention times can compromise the reliability of your analysis. The following factors should be investigated:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed to prevent bubble formation in the pump and detector. Inconsistent mobile phase composition can lead to shifts in retention times.
-
Column Equilibration: It is essential to equilibrate the column with the mobile phase for a sufficient amount of time before starting your analytical run. For gradient elution, ensure the column is properly re-equilibrated between injections. Some methods suggest equilibrating the HPLC column in a buffer solution for up to 2 hours before use.[11]
-
Pump Performance: Check for leaks in the HPLC system, particularly around the pump heads and fittings.[12] Leaks can cause pressure fluctuations and lead to inconsistent flow rates and retention times.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in column temperature can cause retention time shifts.
-
Mobile Phase pH Stability: If using a buffer, ensure its pH is stable over time, as changes in pH can affect the retention of ionizable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for bacoside separation?
A common starting point for bacoside separation on a C18 column is a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.001M phosphate buffer with pH adjusted to 3.0) and acetonitrile.[1] A typical starting ratio is 60:40 (aqueous:acetonitrile).[1] Gradient elution is also frequently used, for instance, starting with a higher aqueous percentage and gradually increasing the acetonitrile concentration.[2][8]
Q2: What is the optimal detection wavelength for bacosides?
The most commonly used detection wavelength for bacosides is 205 nm.[1][2][5][8] This wavelength provides good sensitivity for the major bacoside compounds.
Q3: How should I prepare my Bacopa monnieri extract for HPLC analysis?
A typical sample preparation involves extracting the powdered plant material with a solvent like methanol or ethanol.[1][2][8] The extraction can be performed using methods like sonication or soxhlet extraction.[1][2] After extraction, the solution should be filtered through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter that could clog the column.[2][8]
Q4: What are the typical retention times for the major bacosides?
Retention times will vary depending on the specific HPLC method (column, mobile phase, flow rate, etc.). However, as a reference, one study using a Hypersil BDS C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (60:40) at a flow rate of 1.5 mL/min reported the following retention times: Bacopaside I - 9.334 mins, Bacoside A3 - 13.501 mins, Bacopaside II - 14.042 mins, and Bacopasaponin C - 16.365 mins.[1]
Q5: Is it better to use isocratic or gradient elution for bacoside analysis?
Both isocratic and gradient elution methods have been successfully used for bacoside analysis.[1][2]
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can be suitable for separating a limited number of bacosides with good resolution.[1]
-
Gradient elution , where the mobile phase composition is changed over the course of the run (e.g., by increasing the percentage of organic solvent), is often preferred for complex mixtures of bacosides to achieve better separation of all components within a reasonable run time.[2][8]
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Bacoside Analysis
This protocol is based on a method developed for the separation of five bioactive compounds in Bacopa monnieri.[1]
| Parameter | Specification |
| Instrument | HPLC with UV-Visible Detector |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.001M Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Run Time | 30 min |
Standard Preparation:
-
Accurately weigh 5 mg of each bacoside reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in 25 mL of diluent (mobile phase can be used as the diluent) and sonicate for 15 minutes.
-
Make up the volume to 100 mL with the diluent.
-
Take 5 mL of this stock solution into a 50 mL volumetric flask and make up the volume with the diluent.
-
Filter the final solution through a 0.45 µm filter before injection.[1]
Sample Preparation:
-
Accurately weigh 1.0 g of dried Bacopa monnieri extract powder and transfer to a 100 mL volumetric flask.
-
Add 15 mL of diluent and sonicate for 15 minutes.
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.[1]
Protocol 2: Gradient HPLC Method for Bacoside A Analysis
This protocol is adapted from a stability-indicating HPLC-DAD method for the estimation of Bacoside A.[2]
| Parameter | Specification |
| Instrument | HPLC with Diode Array Detector (DAD) |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.5% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient Program | 0 min: 70% A, 30% B25 min: 40% A, 60% B30 min: 70% A, 30% B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Run Time | 30 min |
Standard Preparation:
-
Accurately weigh 20 mg of Bacoside A reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve and make up the volume with methanol to obtain a stock solution of 2000 µg/mL.[2]
Sample Preparation (Plant Extract):
-
Extract 15 g of powdered plant material with 400 mL of 95% methanol using soxhlet extraction (50°C for 3 hours).
-
Filter the extract and dry it under a vacuum.
-
Dissolve 10 mg of the dried plant extract in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[2]
Data Presentation
Table 1: Example Retention Times for Bacosides using an Isocratic Method[1]
| Compound | Retention Time (minutes) |
| Bacopaside I | 9.334 |
| Bacoside A3 | 13.501 |
| Bacopaside II | 14.042 |
| Jujubogenin isomer of Bacopasaponin C | 15.493 |
| Bacopasaponin C | 16.365 |
Table 2: Example Retention Times for Components of Bacoside A using a Gradient Method[2]
| Compound | Retention Time (minutes) |
| Bacoside A3 | 18.01 |
| Bacopaside II | 18.58 |
| Jujubogenin isomer of Bacopasaponin C | 20.33 |
| Bacopasaponin C | 21.34 |
Visualizations
Caption: HPLC Optimization Workflow for Bacoside Separation.
Caption: Troubleshooting Decision Tree for Bacoside HPLC Analysis.
References
- 1. ijfmr.com [ijfmr.com]
- 2. ijbpas.com [ijbpas.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. mastelf.com [mastelf.com]
- 8. phcog.com [phcog.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Troubleshooting low bioactivity in Bacopaside X experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Bacopaside X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a triterpenoid saponin isolated from the plant Bacopa monnieri.[1][2][3] It is a component of the Bacoside A mixture, which is considered responsible for many of the neuropharmacological effects of Bacopa monnieri.[4][5][6] Known biological activities of this compound include:
-
Neuroprotection: Like other bacosides, it is believed to contribute to the neuroprotective effects of Bacopa monnieri extracts.[7][8]
-
Dopamine D1 Receptor Binding: this compound has shown binding affinity for the dopamine D1 receptor.[1]
-
Anticancer Activity: It has demonstrated cytotoxic effects against various cancer cell lines.
-
Antifungal Properties: this compound has been shown to inhibit the growth of certain fungi.
Q2: What are the physical and chemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₄₆H₇₄O₁₇ | [2] |
| Molecular Weight | 899.08 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO, ethanol, and methanol. Insoluble in chloroform. | [2] |
| Purity | Typically >98% for commercial standards. | [2] |
Q3: How should I store this compound?
For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry and dark place. For short-term storage (days to weeks), it can be kept at 0-4°C.[2]
Troubleshooting Guide: Low Bioactivity in this compound Experiments
Low or inconsistent bioactivity is a common challenge in experiments involving natural products like this compound. This guide addresses potential causes and provides solutions in a question-and-answer format.
Q4: My this compound solution appears cloudy or precipitates in the cell culture medium. What should I do?
This is likely due to the poor aqueous solubility of this compound.
-
Problem: Saponins like this compound are often hydrophobic and can precipitate out of aqueous solutions like cell culture media, leading to a lower effective concentration and reduced bioactivity.[9]
-
Solution:
-
Proper Dissolution Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.[2]
-
For your experiment, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vortex the solution thoroughly after dilution.
-
-
Solubility Enhancers: Consider the use of solubility enhancers like β-cyclodextrin if precipitation persists, although this may require validation to ensure it does not interfere with your assay.
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your cells.
-
Q5: I am observing inconsistent or diminishing bioactivity with my this compound over time. What could be the cause?
The stability of this compound can be a significant factor.
-
Problem: Bacosides can degrade over time, especially under suboptimal storage and experimental conditions. Stability is affected by temperature and pH.[10][11]
-
Solution:
-
Storage: Ensure your this compound, both in solid form and as a stock solution, is stored correctly at -20°C or below, protected from light and moisture.[2]
-
Working Solutions: Prepare fresh working dilutions of this compound from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
pH of Medium: Be mindful of the pH of your experimental buffer or cell culture medium. Bacosides have shown greater stability at neutral or slightly alkaline pH (6.8 and 9.0) compared to acidic pH (1.2).[10][11]
-
Temperature: Avoid exposing this compound solutions to high temperatures. Studies have shown significant degradation of bacosides at temperatures of 40°C and above.[10][11]
-
Table of Bacoside Stability at Different Temperatures
| Temperature | Stability |
| 5°C | Remained unchanged over the period of investigation. |
| 40°C and 60°C | Slow decrease in the amount of intact bacosides. |
| 80°C | Drastic decrease in the amount of intact bacosides. |
Source: Adapted from Phrompittayarat W, et al. (2008).[10][11]
Q6: How can I be sure of the quality and purity of the this compound I am using?
The purity of your compound is critical for reproducible results.
-
Problem: Impurities or incorrect identification of the compound can lead to a lack of expected bioactivity.
-
Solution:
-
Source from Reputable Suppliers: Purchase this compound from a reliable chemical supplier that provides a certificate of analysis (CoA) with purity data (e.g., >98% by HPLC).[2]
-
Analytical Verification: If you have the capabilities, you can verify the identity and purity of your compound using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[4][12]
-
Lot-to-Lot Consistency: Be aware that there can be variations between different batches of the same compound. If you observe a sudden change in bioactivity, consider the possibility of lot-to-lot variability.
-
Experimental Protocols
Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
This protocol is designed to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics.
-
To differentiate the cells, plate them on a laminin-coated surface and switch to a serum-free medium containing a differentiating agent like retinoic acid or IGF-1.[13] Allow the cells to differentiate for 72 hours.[13]
-
-
This compound Treatment:
-
Induction of Oxidative Stress:
-
Co-treat the differentiated SH-SY5Y cells with this compound and an oxidative stress-inducing agent like hydrogen peroxide (H₂O₂) for 24 hours.[13]
-
-
Assessment of Cell Viability:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the control group (cells treated with the vehicle and H₂O₂). An increase in cell viability in the this compound-treated groups indicates a neuroprotective effect.
-
Protocol 2: Western Blot for ERK and Akt Phosphorylation
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of ERK and Akt, key proteins in signaling pathways associated with neuroprotection.
-
Cell Treatment and Lysis:
-
Treat differentiated SH-SY5Y cells with this compound at various concentrations and time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[17]
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) overnight at 4°C.[17][18]
-
Also, probe separate membranes with antibodies for total ERK and total Akt to serve as loading controls.
-
Wash the membranes with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of p-ERK and p-Akt to their respective total protein levels.
-
Signaling Pathways and Workflows
dot digraph "Bacopaside_X_Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB, size="7.6,7.6"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Start: Low Bioactivity Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solubility [label="Is the this compound solution clear in the final medium?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solubility_issue [label="Address Solubility:\n- Prepare fresh stock in 100% DMSO.\n- Ensure final DMSO concentration is low (≤0.1%).\n- Vortex thoroughly after dilution.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_stability [label="Are you using fresh working solutions and proper storage?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; stability_issue [label="Address Stability:\n- Aliquot stock solution to avoid freeze-thaw cycles.\n- Prepare fresh dilutions for each experiment.\n- Store at -20°C or below, protected from light.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity [label="Is the purity and identity of this compound confirmed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purity_issue [label="Address Purity:\n- Source from a reputable supplier with CoA.\n- Consider analytical verification (HPLC/MS).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_solubility; check_solubility -> solubility_issue [label="No"]; check_solubility -> check_stability [label="Yes"]; solubility_issue -> check_stability; check_stability -> stability_issue [label="No"]; check_stability -> check_purity [label="Yes"]; stability_issue -> check_purity; check_purity -> purity_issue [label="No"]; check_purity -> re_evaluate [label="Yes"]; purity_issue -> re_evaluate; } dot Caption: Troubleshooting workflow for low bioactivity.
dot digraph "Bacopaside_X_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, rankdir=TB, size="7.6,7.6"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
BacopasideX [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D1R [label="Dopamine D1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection\n(Cell Survival, Anti-apoptosis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
BacopasideX -> D1R [label="Binds to"]; D1R -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; D1R -> ERK [label="Activates"]; Akt -> Neuroprotection; ERK -> Neuroprotection; } dot Caption: Putative signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phcog.com [phcog.com]
- 13. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells | PLOS One [journals.plos.org]
- 15. mail.pnrjournal.com [mail.pnrjournal.com]
- 16. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Enhancing the Bioavailability of Bacopaside X
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Bacopaside X. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges are its low aqueous solubility and poor intestinal permeability.[1] this compound, as a triterpenoid saponin, has a complex glycosidic structure that contributes to these limitations. Additionally, like other bacosides, it may be subject to metabolism in the gastrointestinal tract and first-pass metabolism in the liver, which can reduce the amount of active compound reaching systemic circulation.[2]
Q2: What are the main strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed:
-
Phospholipid Complexes (Phytosomes): Complexing this compound with phospholipids can improve its lipophilicity, thereby enhancing its ability to cross biological membranes.[3][4]
-
Nanotechnology-based delivery systems: Formulations such as Solid Lipid Nanoparticles (SLNs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can increase the surface area for dissolution and improve absorption.[5][6]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[1]
-
Metabolite-Enriched Formulations: Since the aglycone metabolites of bacosides may have better absorption, formulations can be designed to be rich in these more permeable derivatives.[7]
Q3: Can improving the solubility of this compound alone guarantee enhanced bioavailability?
A3: Not necessarily. While improving solubility is a critical first step, intestinal permeability is also a major rate-limiting factor. An ideal formulation strategy should address both solubility and permeability to achieve a significant enhancement in oral bioavailability.
Q4: Are there any analytical methods available for quantifying this compound in experimental samples?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for the separation and quantification of bacosides, including this compound, in both plant extracts and biological samples.[8][9] A UV-Vis detector set at 205 nm is typically used for detection.[8][9] For higher sensitivity and selectivity, especially in biological matrices, LC-MS/MS methods can be developed.[10][11]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate of this compound formulation. | 1. Poor aqueous solubility of pure this compound.2. Inefficient formulation strategy.3. Inappropriate selection of excipients. | 1. Consider solubility enhancement techniques such as complexation with β-cyclodextrins or formulating as a SNEDDS.[1][5]2. Optimize the ratio of this compound to the carrier (e.g., phospholipid, cyclodextrin).3. Ensure the use of appropriate surfactants and co-surfactants in SNEDDS formulations. |
| High variability in in vivo pharmacokinetic data. | 1. Inconsistent formulation preparation.2. Inter-animal physiological variations.3. Issues with the analytical method. | 1. Standardize the formulation preparation protocol to ensure batch-to-batch consistency.2. Increase the number of animals per group to improve statistical power.3. Validate the analytical method for accuracy, precision, and reproducibility in the relevant biological matrix.[10][11] |
| Poor ex vivo intestinal permeability. | 1. Inherent low permeability of this compound.2. Formulation does not effectively overcome the intestinal barrier. | 1. Formulate this compound as a phospholipid complex to improve its lipophilicity and membrane-crossing ability.[3][4]2. Utilize SNEDDS, as the small droplet size and presence of surfactants can enhance permeation.[12] |
| Degradation of this compound in the formulation. | 1. pH instability.2. Incompatibility with excipients. | 1. Conduct pre-formulation stability studies at different pH values.2. Perform compatibility studies with all excipients using techniques like DSC and FTIR.[1] |
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies on bioavailability enhancement of Bacopa monnieri extracts and their components. While not exclusively focused on this compound, these results are highly indicative of the potential improvements for this molecule.
Table 1: Solubility and Permeability Enhancement of Standardized Bacopa Extract (SBE)
| Formulation | Solubility Enhancement | In Vitro Dissolution (cumulative release) | Ex Vivo Permeation (cumulative) |
| Pure SBE | - | ~42% | ~21% |
| SBE-Phospholipid Complex | 20-fold increase | >97% | >90% |
Data sourced from a study on a phospholipid complex of standardized Bacopa extract.[4]
Table 2: Pharmacokinetic Parameter Enhancement of Bacosides with Phospholipid Complex
| Compound | Formulation | Cmax (µg/mL) | % Increase in Cmax |
| Bacopaside I | Standard Extract | 10.41 | - |
| Phospholipid Complex | 12.21 | 17.3% | |
| Bacopaside II | Standard Extract | 10.38 | - |
| Phospholipid Complex | 12.28 | 18.3% |
Data from an in vivo study in mice comparing a standard extract to a phospholipid complex.[13]
Table 3: Performance of a Bacoside A-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
| Formulation | In Vitro Dissolution (at 60 min) | Ex Vivo Diffusion (at 4 hours) |
| Untreated Bacoside A Extract | 24% | 23.65% |
| Optimized SNEDDS | 89% | >90% |
Data from a study on a SNEDDS formulation of a Bacoside A-rich extract.[5][12]
Experimental Protocols
Protocol 1: Preparation of a this compound-Phospholipid Complex
This protocol is based on the solvent evaporation method.
Materials:
-
This compound
-
Phospholipid (e.g., Phospholipon® 90H)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Accurately weigh this compound and the phospholipid in a desired molar ratio (e.g., 1:1, 1:2).
-
Dissolve both components in a sufficient volume of DCM in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of approximately 40°C.
-
Continue evaporation until a thin, dry film is formed on the inner wall of the flask.
-
Place the flask in a vacuum desiccator overnight to ensure complete removal of any residual solvent.
-
Scrape the dried complex from the flask and store it in an airtight container in a cool, dark place.
Protocol 2: In Vitro Dissolution Study
Apparatus:
-
USP Type II dissolution apparatus (Paddle type)
Media:
-
Phosphate buffer (pH 6.8)
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose of this compound) into each dissolution vessel containing 900 mL of the medium.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound content using a validated HPLC method.
Protocol 3: Ex Vivo Intestinal Permeation Study
Model:
-
Everted rat intestinal sac model
Procedure:
-
Humanely sacrifice a rat and isolate a segment of the small intestine (jejunum).
-
Immediately place the segment in cold, oxygenated Tyrode's solution.
-
Gently evert the intestinal segment over a glass rod.
-
Tie one end of the everted segment with a silk suture.
-
Fill the sac with a known volume of fresh Tyrode's solution (serosal fluid).
-
Tie the other end and place the sac in a beaker containing the this compound formulation dissolved/dispersed in Tyrode's solution (mucosal fluid).
-
Maintain the temperature at 37°C and provide gentle aeration.
-
Withdraw samples from the serosal fluid at regular intervals.
-
Analyze the samples for the amount of this compound that has permeated using a validated HPLC method.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of a this compound-phospholipid complex.
Caption: Mechanisms by which different formulation strategies enhance the oral bioavailability of this compound.
References
- 1. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. The role of phospholipid as a solubility- and permeability-enhancing excipient for the improved delivery of the bioactive phytoconstituents of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. This compound | CAS:94443-88-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijfmr.com [ijfmr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Refining purification of Bacopaside X from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining purification of Bacopaside X from crude Bacopa monnieri extracts.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for preparing a crude extract of Bacopa monnieri for this compound purification?
A1: A common initial step is to perform a solvent extraction of the dried and powdered plant material. Methanolic or ethanolic extraction is frequently used. For instance, a methanolic extract can be prepared by sonicating the dried powder in methanol at 60°C for 20 minutes.[1] Another approach involves defatting the powdered herb with hexane, followed by extraction with acetone and then methanol to obtain an extract rich in bacosides.[2][3]
Q2: My HPLC analysis shows poor resolution between this compound and other bacosides. How can I improve this?
A2: Poor resolution in HPLC can be addressed by optimizing several parameters. Ensure your column provides good separation for saponins; a C18 column is commonly used.[1][4][5] You can also adjust the mobile phase composition. A common mobile phase is a gradient of acetonitrile and a buffer, such as 0.05 M sodium sulphate buffer (pH 2.3) or water with 0.1% formic acid.[4][6][7] Optimizing the gradient elution program can also significantly improve peak separation.[1]
Q3: I am experiencing low recovery of this compound after column chromatography. What could be the cause?
A3: Low recovery from column chromatography can stem from several factors. The choice of stationary and mobile phases is critical. For silica gel chromatography, a gradient of ethyl acetate and methanol is often effective.[8][9] If using macroporous resin, ensure the correct resin type (e.g., HP-20) and elution gradient (e.g., ethanol-water) are used.[10][11] Additionally, improper sample loading or channeling in the column can lead to poor separation and recovery. Ensure the crude extract is properly prepared and loaded onto a well-packed column.
Q4: My purified this compound appears to be degrading over time. What are the best storage conditions?
A4: this compound and other saponins in Bacopa monnieri extracts are susceptible to degradation, especially at elevated temperatures and humidity.[12][13] Studies have shown significant reduction in saponin concentrations when stored at room temperature over several months.[12] For long-term stability, it is recommended to store purified this compound in a cool, dry, and dark place. Storing under long-term study conditions (30°C and 65% RH) for up to 3 months may be acceptable, but fresher plant material yields higher concentrations of active saponins.[13]
Q5: Can I use crystallization for the final purification step of this compound?
A5: Yes, crystallization can be a viable final purification step. After column chromatography and concentration, dissolving the enriched fraction in a suitable solvent like isopropanol and allowing it to stand can yield crystals of high purity.[14] Another method involves crystallizing from alcohol to obtain colorless needles.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound in Crude Extract | Inefficient extraction method. | Optimize the extraction solvent, temperature, and time. Ultrasonication with methanol at 60°C for 20 minutes has been shown to be effective.[1] Consider a multi-step solvent extraction using solvents of varying polarity.[2][3] |
| Co-elution of Impurities during HPLC Analysis | Suboptimal HPLC parameters. | Use a high-resolution column (e.g., C18, 5 µm).[4][7] Adjust the mobile phase composition and gradient. A mobile phase of acetonitrile and a buffer like 0.05 M sodium sulphate (pH 2.3) with a gradient program can improve separation.[1][7] Ensure the detector wavelength is set appropriately, typically around 205 nm.[4][5] |
| This compound Degradation During Purification | Exposure to harsh pH or high temperatures. | Avoid strong acids or bases during extraction and purification. Maintain a neutral or slightly acidic pH. Evaporate solvents at lower temperatures (e.g., 50-55°C) under vacuum.[2][3] Studies show that saponins in Bacopa monnieri degrade faster in solution and at higher temperatures.[15] |
| Difficulty in Isolating this compound from Similar Saponins | Similar polarity of bacosides. | Employ advanced purification techniques like High-Speed Countercurrent Chromatography (HSCCC). A biphasic solvent system of ethyl acetate: n-butanol:water has been used successfully for the targeted isolation of this compound with high purity.[16] |
| Precipitation of Sample During Purification | Poor solubility of this compound in the chosen solvent. | If precipitation occurs, try adding a co-solvent to improve solubility. For aqueous solutions, the addition of β-cyclodextrin has been used to stabilize bacosides and prevent precipitation.[2][3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general method for the quantification of this compound in extracts.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1100 or equivalent with a UV-Vis detector.[4]
-
Column: Reverse phase C18 column (e.g., Phenomenex Synergi, 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.72% w/v anhydrous sodium sulphate, adjusted to pH 2.3 with sulphuric acid (315:685 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 205 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 30°C.[7]
2. Sample Preparation:
-
Accurately weigh and dissolve the dried extract or purified sample in methanol.[1]
-
Sonicate the solution for approximately 15-20 minutes to ensure complete dissolution.[1][5]
-
Filter the solution through a 0.22 µm or 0.45 µm membrane filter before injection.[1]
3. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Create a series of dilutions from the stock solution to generate a calibration curve. A linear range of 0.2 to 1 mg/mL has been reported for bacopaside I.[13]
4. Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Protocol 2: Column Chromatography for Purification of this compound
This protocol outlines a general procedure for purifying this compound from a crude extract using silica gel column chromatography.
1. Materials:
-
Solvents: Ethyl acetate, Methanol.
-
Glass column.
-
Crude Bacopa monnieri extract.
2. Column Packing:
-
Prepare a slurry of silica gel in ethyl acetate.
-
Pour the slurry into the glass column and allow it to pack uniformly, avoiding air bubbles.
-
Wash the packed column with ethyl acetate.
3. Sample Preparation and Loading:
-
Dissolve the crude extract in a minimum amount of methanol.
-
Add a small amount of silica gel to the dissolved extract and dry it using a rotary evaporator to create a dry powder.
-
Carefully load the powdered sample onto the top of the packed silica gel column.
4. Elution:
-
Begin elution with 100% ethyl acetate.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in ethyl acetate. A gradient of 1-30% methanol in ethyl acetate can be used.[8][9]
-
Collect fractions of the eluate.
5. Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the fractions that show a high concentration of pure this compound.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. phcog.com [phcog.com]
- 2. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 3. WO2004054599A1 - Process for preparing stable bacosites enriched fraction in non-hygroscopic form - Google Patents [patents.google.com]
- 4. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. jees.in [jees.in]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 11. WO2006097043A1 - Bacopa monnieri extract and process for preparation and use thereof - Google Patents [patents.google.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN111067965B - Preparation method of bacopa monnieri saponin - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Addressing variability in in vivo studies with Bacopaside X
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bacopaside X in in vivo studies. Variability in in vivo research with natural compounds can be a significant challenge. This guide aims to address common issues and provide standardized protocols to enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri.[1] Bacopa monnieri has been traditionally used in Ayurvedic medicine for its cognitive-enhancing properties.[2] this compound, as a purified compound, allows for more controlled studies of the specific mechanisms underlying the neuroprotective and nootropic effects of the plant.[3][4]
Q2: What are the known mechanisms of action for this compound?
This compound and other bacosides from Bacopa monnieri exert their effects through multiple pathways. These include antioxidant and anti-inflammatory actions, as well as modulation of various signaling cascades.[2] Specifically, this compound has been shown to have an affinity for the dopamine D1 receptor, which is involved in learning and memory.[5][6] Additionally, constituents of Bacopa monnieri are known to influence the PI3K/Akt and Nrf2 signaling pathways, which are crucial for neuronal survival and protection against oxidative stress.[7][8][9]
Q3: What are the main challenges and sources of variability when working with this compound in vivo?
The primary challenges stem from the physicochemical properties of this compound and the inherent complexities of in vivo systems. Key sources of variability include:
-
Poor Bioavailability: Like many saponins, this compound has low oral bioavailability due to poor solubility and first-pass metabolism.[10][11]
-
In vivo Transformation: Bacopasides can be metabolized into other active compounds in the body, which may be responsible for the observed biological effects.[12]
-
Formulation and Administration: The choice of vehicle for solubilizing and administering this compound can significantly impact its absorption and distribution.
-
Animal Model and Experimental Design: Differences in animal species, strain, age, and the specifics of the experimental protocol can all contribute to variable outcomes.
Troubleshooting Guide
Issue 1: High Variability in Behavioral Outcomes
Possible Cause: Inconsistent bioavailability of this compound.
Troubleshooting Steps:
-
Optimize Formulation: this compound is poorly soluble in water.[11] Ensure complete solubilization before administration.
-
Recommended Vehicle: For intraperitoneal (i.p.) or oral (p.o.) administration, consider a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, a solution of 10% DMSO in corn oil can be used.[13] Always prepare fresh on the day of use.
-
Advanced Formulations: To improve bioavailability, consider using formulation strategies such as phospholipid complexes or cyclodextrin inclusion complexes.[10][11][14][15][16][17]
-
-
Standardize Administration Protocol:
-
Ensure consistent timing of administration relative to behavioral testing.
-
Use precise dosing techniques to minimize variability between animals.
-
-
Conduct Pilot Dose-Response Study: The optimal dose of purified this compound for cognitive enhancement in vivo has not been extensively documented. A pilot study to determine the effective dose range in your specific model is highly recommended.
Issue 2: Lack of Expected Therapeutic Effect
Possible Cause: Sub-optimal dosage, poor absorption, or rapid metabolism.
Troubleshooting Steps:
-
Review Dosage: Dosages of Bacopa monnieri extracts in animal studies range from 40 mg/kg to 100 mg/kg.[18] The equivalent dose of purified this compound may differ significantly. Consider increasing the dose in a stepwise manner.
-
Assess Pharmacokinetics: If possible, perform a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model. This will inform the optimal timing for behavioral assessments. The pharmacokinetics of the related compound, Bacopaside I, have been studied in rats and can serve as a reference (see Table 1).
-
Consider Route of Administration: Intraperitoneal or intravenous administration may yield more consistent results by bypassing first-pass metabolism, though oral gavage is more clinically relevant for potential therapeutic applications.
Issue 3: Inconsistent Biochemical Results (e.g., Western Blot, qPCR)
Possible Cause: Variability in tissue collection and processing, or dynamic regulation of signaling pathways.
Troubleshooting Steps:
-
Standardize Tissue Collection: Harvest tissues at a consistent time point after the final dose of this compound, informed by pharmacokinetic data if available.
-
Ensure Sample Quality: Rapidly process or snap-freeze tissues to preserve protein and RNA integrity.
-
Use Appropriate Controls: Include vehicle-treated control groups and consider a positive control if applicable to the pathway being studied.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Bacopaside I in Rats (Oral Administration)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 0.25 ± 0.07 | µg/mL |
| Tmax (Time to Cmax) | 2.0 ± 0.0 | hours |
| AUC (Area Under the Curve) | 1.35 ± 0.42 | µg*h/mL |
| Half-life (t1/2) | 5.8 ± 1.5 | hours |
| Bioavailability | Low (not quantified) | - |
Data from a study on Bacopaside I, which is structurally similar to this compound, and can be used as a reference for experimental design.[12]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solubilization:
-
Add the required volume of DMSO to the this compound powder to create a 10x stock solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Vehicle Preparation:
-
In a separate tube, mix the appropriate volumes of PEG300, Tween-80, and saline.
-
-
Final Formulation:
-
Slowly add the DMSO stock solution to the vehicle while vortexing to create the final injectable solution.
-
The final concentration of DMSO should not exceed 10%.
-
-
Administration: Administer the freshly prepared solution to the animals via the chosen route (e.g., oral gavage or intraperitoneal injection).
Protocol 2: Morris Water Maze for Assessing Spatial Learning and Memory
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.
-
Acquisition Phase (4-5 days):
-
Four trials per day for each animal.
-
For each trial, the animal is placed in the pool at one of four randomized starting positions, facing the wall.
-
The animal is allowed to swim for 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
Record the latency to find the platform and the path taken using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
Visualizations
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: Key signaling pathways potentially modulated by this compound.
Caption: A logical flowchart for troubleshooting variability in this compound studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bacopa monnieri - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. stiftung-plantafood.de [stiftung-plantafood.de]
- 5. Neuroprotective Potential of Bacopa monnieri and Bacoside A Against Dopamine Receptor Dysfunction in the Cerebral Cortex of Neonatal Hypoglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective potential of Bacopa monnieri and Bacoside A against dopamine receptor dysfunction in the cerebral cortex of neonatal hypoglycaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baicalein alters PI3K/Akt/GSK3β signaling pathway in rats with diabetes-associated cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Bacopaside X and Bacoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a staple of traditional Ayurvedic medicine, is renowned for its cognitive-enhancing and neuroprotective properties. These effects are largely attributed to a class of triterpenoid saponins known as bacosides. Among these, Bacoside A is considered a principal bioactive component. However, Bacoside A is not a single compound but a complex mixture of four major saponins: bacoside A3, bacopaside II, bacopasaponin C, and its isomer, bacopaside X.[1][2][3][4][5] This guide provides a detailed comparison of the neuroprotective efficacy of this compound against the broader Bacoside A complex, focusing on experimental data related to oxidative stress, cell viability, and apoptosis.
Recent research directly comparing the individual constituents of Bacoside A has revealed a nuanced landscape of efficacy. Studies on hydrogen peroxide-induced oxidative stress in neuronal (N2a) cells have shown that bacoside A3 and bacopaside II exhibit comparatively higher neuroprotective activity than this compound and bacopasaponin C.[1][6] This suggests that while this compound contributes to the overall neuroprotective profile of Bacoside A, it may not be the most potent component in isolation.
Quantitative Data Comparison
The following tables summarize the comparative neuroprotective effects of the individual components of Bacoside A, including this compound, against hydrogen peroxide (H₂O₂)-induced oxidative stress in N2a neuroblastoma cells.
Table 1: Effect on Neuronal Cell Viability (MTT Assay)
| Compound | Concentration | Cell Viability (% of Control) |
| Control (no H₂O₂) | - | 100% |
| H₂O₂ alone | 200 µM | ~50% |
| This compound + H₂O₂ | 0.4 mg/ml | Lower cytoprotective effect |
| Bacoside A3 + H₂O₂ | 0.4 mg/ml | Higher cytoprotective effect |
| Bacopaside II + H₂O₂ | 0.4 mg/ml | Higher cytoprotective effect |
| Bacopasaponin C + H₂O₂ | 0.4 mg/ml | Lower cytoprotective effect |
Data synthesized from Bhardwaj et al., 2018. The study indicated a clear difference in cytoprotective ability, with bacoside A3 and bacopaside II showing superior performance.[1][6]
Table 2: Effect on Intracellular Reactive Oxygen Species (ROS) Levels (DCFDA Assay)
| Compound | Concentration | Reduction in ROS Levels |
| H₂O₂ alone | 200 µM | Baseline (high ROS) |
| This compound + H₂O₂ | 0.4 mg/ml | Less significant reduction |
| Bacoside A3 + H₂O₂ | 0.4 mg/ml | ~7-fold reduction |
| Bacopaside II + H₂O₂ | 0.4 mg/ml | ~7-fold reduction |
| Bacopasaponin C + H₂O₂ | 0.4 mg/ml | Less significant reduction |
Data synthesized from Bhardwaj et al., 2018 and an additional review. Bacoside A3 and bacopaside II were markedly more effective at reducing intracellular ROS.[1][6][7]
Table 3: Effect on Apoptosis (Fluorescence Microscopy)
| Compound | Concentration | Apoptotic Changes |
| H₂O₂ alone | 200 µM | Significant nuclear condensation and apoptosis |
| This compound + H₂O₂ | 0.4 mg/ml | Less effective in preventing apoptosis |
| Bacoside A3 + H₂O₂ | 0.4 mg/ml | More effective in preventing apoptosis |
| Bacopaside II + H₂O₂ | 0.4 mg/ml | More effective in preventing apoptosis |
| Bacopasaponin C + H₂O₂ | 0.4 mg/ml | Less effective in preventing apoptosis |
Observations based on the findings of Bhardwaj et al., 2018, which noted that bacoside A3 and bacopaside II demonstrated higher anti-apoptotic activity.[1][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of bacoside components.
Cell Culture and Treatment
-
Cell Line: Mouse neuroblastoma cells (N2a).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: For neuroprotection assays, cells are pre-treated with the individual bacoside components (Bacoside A3, Bacopaside II, this compound, Bacopasaponin C) at a concentration of 0.4 mg/ml for a specified duration before being exposed to 200 µM hydrogen peroxide (H₂O₂) to induce oxidative stress.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
N2a cells are seeded in a 96-well plate at a density of 1×10⁴ cells/well and allowed to adhere overnight.[8]
-
After the pre-treatment and H₂O₂ exposure, the culture medium is removed.
-
10 µl of MTT solution (5 mg/ml in phosphate-buffered saline - PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8]
-
The MTT solution is then removed, and 100 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.[9]
-
DCFDA Assay for Intracellular ROS Measurement
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species (ROS).
-
Procedure:
-
N2a cells are seeded in a 96-well black plate with a clear bottom.
-
After treatment, the cells are washed with PBS and then incubated with 20 µM DCFDA solution in the dark for 30-45 minutes at 37°C.[10][11][12]
-
The DCFDA solution is removed, and the cells are washed again with PBS.
-
The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[10][11][12]
-
Fluorescence Microscopy for Apoptosis Detection
Nuclear staining with Hoechst 33342 is used to visualize morphological changes associated with apoptosis, such as chromatin condensation.
-
Procedure:
-
N2a cells are grown on glass coverslips in a 12-well plate.
-
Following treatment, the cells are washed with PBS.
-
The cells are then stained with Hoechst 33342 solution (1 µg/mL) for 10-20 minutes in the dark at room temperature.[13][14]
-
After staining, the cells are washed with PBS to remove excess dye.
-
The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope using a UV filter. Apoptotic cells are identified by their condensed and brightly stained nuclei.[13][14]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of bacosides are mediated through the modulation of several key signaling pathways, primarily the PI3K/Akt and ERK/MAPK pathways. These pathways are crucial for promoting cell survival, reducing oxidative stress, and inhibiting apoptosis.
PI3K/Akt Signaling Pathway
Activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a central mechanism for the neuroprotective effects of many natural compounds, including bacosides.[1][15] Upon activation by growth factors or other stimuli, PI3K phosphorylates membrane inositol lipids, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival by inhibiting pro-apoptotic proteins (like Bad and Bax) and activating anti-apoptotic factors. Bacopaside I, a related compound, has been shown to exert its neuroprotective effects via the PI3K/Akt pathway.[16]
ERK/MAPK Signaling Pathway
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[17][18] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases, leads to a cascade of protein phosphorylations (Ras -> Raf -> MEK -> ERK). Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes involved in cell survival and neuroprotection. Studies have shown that Bacopa monnieri extract can activate the ERK/MAPK pathway to protect neuronal cells from oxidative stress-induced death.[17][18]
Experimental Workflow
The general workflow for assessing the neuroprotective efficacy of bacoside compounds in an in vitro model of oxidative stress is depicted below.
Conclusion
The available experimental evidence indicates that while this compound is a component of the neuroprotective Bacoside A complex, it is not the most potent constituent in isolation. In direct comparative studies against H₂O₂-induced oxidative stress in neuronal cells, bacoside A3 and bacopaside II demonstrate superior efficacy in preserving cell viability, reducing intracellular ROS, and preventing apoptosis.
For researchers and drug development professionals, this highlights the importance of considering the specific composition of Bacopa monnieri extracts. While Bacoside A as a whole is effective, formulations enriched in bacoside A3 and bacopaside II may offer enhanced neuroprotective potential. Further in vivo studies are warranted to confirm these findings and to elucidate the synergistic or additive effects of the different Bacoside A components. The modulation of key survival pathways such as PI3K/Akt and ERK/MAPK appears to be a central mechanism underlying the neuroprotective action of these compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I PMID: 29676230 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Neuroprotective prospectives of triterpenoids [explorationpub.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Polydatin protects neuronal cells from hydrogen peroxide damage by activating CREB/Ngb signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. Colistin-indiced apoptosis of neuroblastoma-2a cells involves the generation of reactive oxygen species, mitochondria dysfunction and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - BG [thermofisher.com]
- 15. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/casp… [ouci.dntb.gov.ua]
- 16. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]
- 18. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Bacopaside X and Other Major Bacopasides: Unveiling Nuances in Neuroprotective and Biological Activities
For Immediate Release
A comprehensive analysis of the major triterpenoid saponins derived from Bacopa monnieri, commonly known as bacopasides, reveals distinct differences in their biological activities. This guide provides a comparative overview of Bacopaside X against other prominent bacopasides, including Bacopaside I, Bacopaside II, and Bacoside A3, with a focus on their neuroprotective, anti-inflammatory, and cognitive-enhancing potential, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel therapeutics.
Introduction to Bacopasides
The cognitive-enhancing effects of Bacopa monnieri are largely attributed to a complex mixture of saponins, collectively known as bacosides.[1] Among these, Bacoside A is a key bioactive fraction, itself a mixture of four distinct compounds: Bacoside A3, Bacopaside II, Bacopasaponin C, and its jujubogenin isomer, this compound.[2][3] While often studied as a collective, emerging evidence underscores the importance of dissecting the individual contributions of these constituents to the overall pharmacological profile of Bacopa monnieri. This guide focuses on elucidating the specific roles and comparative efficacy of this compound.
Comparative Biological Activities: A Data-Driven Overview
Quantitative in vitro and in silico studies have begun to shed light on the varying potencies of individual bacopasides. The following tables summarize key experimental findings, offering a direct comparison of their biological effects.
Table 1: Comparative Neuroprotective Effects of Bacoside A Constituents
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | N2a neuroblastoma | H₂O₂-induced oxidative stress | Lower cytoprotective ability compared to Bacoside A3 and Bacopaside II.[4] | [4] |
| Bacoside A3 | N2a neuroblastoma | H₂O₂-induced oxidative stress | Higher cytoprotective ability and decreased intracellular ROS.[4] | [4] |
| Bacopaside II | N2a neuroblastoma | H₂O₂-induced oxidative stress | Higher cytoprotective ability and decreased intracellular ROS.[4] | [4] |
| Bacopasaponin C | N2a neuroblastoma | H₂O₂-induced oxidative stress | Lower cytoprotective ability compared to Bacoside A3 and Bacopaside II.[4] | [4] |
Note: This study highlights a significant difference in the neuroprotective potential of the components of Bacoside A, with Bacoside A3 and Bacopaside II demonstrating superior efficacy in mitigating oxidative stress in neuronal cells compared to this compound.[4]
Table 2: Comparative Receptor Binding and Enzyme Inhibition
| Compound | Target | Assay | Result (Binding Affinity/Inhibition) | Reference |
| This compound | Dopamine D1 Receptor | Radioligand Binding Assay | Showed binding affinity at 9.06 μM. | [1] |
| Tau-protein kinase I (TPK I) | In silico Molecular Docking | Binding Energy: -8.8 Kcal/mol. | [5] | |
| Acetylcholinesterase (AChE) | In vitro Inhibition Assay | IC₅₀: 12.78 μM. | [6] | |
| Bacopaside I | BACE1 | In silico Molecular Docking | Superior binding affinity compared to known synthetic inhibitors. | [7] |
| Ebelin Lactone (aglycone derivative) | Muscarinic M1 Receptor | Radioligand Binding Assay | Kᵢ = 0.45 μM. | [1] |
| Serotonin 5-HT₂ₐ Receptor | Radioligand Binding Assay | Kᵢ = 4.21 μM. | [1] |
Note: In silico and in vitro binding assays suggest that while parent bacosides like this compound have some affinity for neuronal receptors, their aglycone derivatives may possess stronger interactions.[1] Notably, this compound demonstrates potential as an acetylcholinesterase inhibitor.[6]
Table 3: Anticancer and Antifungal Activity of this compound
| Activity | Cell Line/Organism | Assay | Result (IC₅₀ / MIC) | Reference |
| Anticancer | HCT8 (Colon Cancer) | Proliferation Assay | IC₅₀: 9.8 μM | [8] |
| A549 (Lung Cancer) | Proliferation Assay | IC₅₀: 9.7 μM | [8] | |
| PC3M (Prostate Cancer) | Proliferation Assay | IC₅₀: 10.1 μM | [8] | |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | IC₅₀: 14.3 μM | [8] | |
| SHG44 (Glioma) | Proliferation Assay | IC₅₀: 15.9 μM | [8] | |
| Antifungal | Candida albicans | Minimum Inhibitory Concentration | MIC = 50 µg/ml | [8] |
| Cryptococcus neoformans | Minimum Inhibitory Concentration | MIC = 50 µg/ml | [8] | |
| Aspergillus fumigatus | Minimum Inhibitory Concentration | MIC = 50 µg/ml | [8] |
Note: this compound exhibits notable anticancer and antifungal properties, suggesting its potential therapeutic applications beyond neuroprotection.[8]
Signaling Pathways and Mechanisms of Action
The neuroprotective and cognitive-enhancing effects of bacopasides are mediated through the modulation of various intracellular signaling pathways. While research on the specific pathways activated by this compound is still emerging, studies on other bacosides and the whole Bacopa monnieri extract provide valuable insights.
PI3K/Akt Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and is implicated in the neuroprotective effects of Bacopaside I.[3] Activation of this pathway promotes cell survival and inhibits apoptosis.
Caption: PI3K/Akt pathway activation by Bacopaside I.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Bacopa monnieri extract has been shown to activate this pathway, leading to the expression of antioxidant enzymes and cellular protection against oxidative stress.[9][10]
Caption: Nrf2-mediated antioxidant response by bacopasides.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.
Protocol 1: Isolation and Purification of Individual Bacosides by HPLC
Objective: To isolate and purify individual bacosides from a crude extract of Bacopa monnieri.
Materials:
-
Crude methanolic extract of Bacopa monnieri
-
Silica gel (100-200 mesh)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Anhydrous sodium sulfate
-
Sulfuric acid
-
HPLC system with a C18 column and UV-Vis detector
Procedure:
-
Extraction: A bacoside-rich fraction is first obtained from the powdered plant material using a solvent polarity gradient method.[2]
-
Column Chromatography:
-
Prepare a silica gel slurry in ethyl acetate and pack it into a glass column (e.g., 60 cm x 2.4 cm).[11]
-
Mix 1 g of the crude extract with 10 g of silica gel, dissolve in a minimal amount of methanol, and dry using a rotary evaporator.[11]
-
Load the dried sample onto the top of the silica gel column.[11]
-
Elute the column with a gradient of methanol in ethyl acetate, starting from 1% and gradually increasing to 30%.[11]
-
Collect 10 mL fractions and monitor for the presence of bacosides using Thin Layer Chromatography (TLC).[11]
-
-
HPLC Analysis and Quantification:
-
The collected fractions are analyzed using an HPLC system equipped with a C18 column.[2]
-
The mobile phase typically consists of a mixture of acetonitrile and an acidic aqueous buffer (e.g., 31.5% acetonitrile and 68.5% anhydrous sodium sulfate (0.72% w/v), pH 2.3 with sulfuric acid).[2]
-
Set the flow rate to 0.5 mL/min and the detection wavelength to 210 nm.[2]
-
Identify and quantify individual bacosides by comparing retention times and peak areas with those of purified standards.
-
Caption: Workflow for HPLC-based isolation of bacosides.
Protocol 2: In Vitro Antioxidant Activity Assays
Objective: To determine and compare the antioxidant capacity of purified bacosides.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [12]
-
Prepare a 0.2 mM solution of DPPH in methanol.
-
In a 96-well plate, add 20 µL of various concentrations of the purified bacoside solution to 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
B. Ferric Reducing Antioxidant Power (FRAP) Assay: [13]
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Mix 20 µL of the bacoside solution with 180 µL of the FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance of the resulting blue-colored solution at 595 nm.
-
Compare the results with a standard curve of FeSO₄·7H₂O.
Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To assess the inhibitory effect of bacosides on acetylcholinesterase activity. This protocol is based on the Ellman method.[8][14]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Purified bacosides
-
96-well microplate and reader
Procedure:
-
In a 96-well plate, add 200 µl of ATCI (15 mM), 1000 µl of DTNB (3 mM), and 200 µl of the bacoside solution at various concentrations.[5]
-
Incubate the mixture for 15 minutes at 30°C.[5]
-
Initiate the reaction by adding 200 µl of AChE solution (0.3 U/ml).[5]
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 13 seconds for 10 readings) to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.[5]
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each bacoside.
Conclusion
The available evidence suggests that while this compound contributes to the overall bioactivity of Bacopa monnieri, it may not be the most potent constituent for neuroprotection when compared to Bacoside A3 and Bacopaside II.[4] However, its distinct activities, including acetylcholinesterase inhibition and notable anticancer and antifungal effects, highlight its potential as a standalone therapeutic agent or as a key component in standardized extracts.[6][8]
This comparative guide underscores the necessity for further research into the individual pharmacological profiles of each bacopaside. A deeper understanding of their specific mechanisms of action and synergistic interactions will be crucial for the development of more targeted and effective therapies for neurodegenerative diseases and other conditions. The provided experimental protocols offer a foundation for researchers to build upon in these future investigations.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. jees.in [jees.in]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of four triterpenoid glycoside saponins of bacoside A in alleviating sub-cellular oxidative stress of N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. ijpbs.com [ijpbs.com]
- 14. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One [journals.plos.org]
Unveiling the Neuroprotective Potential of Bacopaside X: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for effective neuroprotective agents is a paramount endeavor. Bacopaside X, a key triterpenoid saponin derived from the Ayurvedic herb Bacopa monnieri, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's neuroprotective effects across various experimental models, supported by available data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
This compound is a constituent of Bacoside A, a mixture of saponins considered vital for the neuroprotective properties of Bacopa monnieri.[1][2][3] Its purported mechanisms of action include antioxidant, anti-inflammatory, and anti-apoptotic effects, alongside the modulation of critical signaling pathways within the brain. This guide will delve into the experimental evidence validating these claims.
In Vitro Neuroprotective Effects of this compound
The neuroprotective capacity of this compound has been investigated in various in vitro models, primarily utilizing neuronal cell lines to simulate neurodegenerative conditions. These studies provide foundational knowledge on its direct effects on neurons.
Attenuation of Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in a range of neurodegenerative diseases. This compound has been shown to exhibit antioxidant properties, protecting neuronal cells from oxidative insults.
Table 1: In Vitro Antioxidant and Neuroprotective Effects of this compound and Comparators
| Model | Compound | Concentration | Endpoint Measured | Result | Reference |
| SH-SY5Y Human Neuroblastoma Cells | This compound & Quercetin | Not Specified | Antioxidant and neuroprotective properties | Both compounds presented antioxidant and neuroprotective properties.[4] | Not Specified |
| Acetylcholinesterase Inhibition Assay | This compound | Dose-dependent | Inhibition of acetylcholinesterase | Most efficient inhibitor among quercetin, wogonin, and apigenin.[4] | Not Specified |
Protection Against Apoptosis
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. The ability of a compound to inhibit apoptosis is a key indicator of its neuroprotective potential.
Table 2: In Vitro Anti-Apoptotic Effects of this compound and Related Compounds
| Model | Compound | Concentration | Endpoint Measured | Result | Reference |
| L132 Cell Line (RNS-induced apoptosis) | Bacoside-rich Extract | Not Specified | Caspase-3 activation | Significant down-regulation of caspase-3.[5] | Not Specified |
| In silico docking | This compound | N/A | Binding energy with Caspase-3 | Favorable binding energy (-8.8 Kcal/mol).[6] | Not Specified |
In Vivo Neuroprotective Effects of this compound
Animal models provide a more complex physiological system to evaluate the therapeutic potential of neuroprotective compounds. While specific in vivo quantitative data for this compound is limited in the available literature, studies on related bacosides and Bacopa monnieri extracts offer valuable insights.
Amelioration of Chemically-Induced Memory Impairment
The scopolamine-induced amnesia model is a widely used tool to screen for compounds with anti-amnesic and cognitive-enhancing properties. Scopolamine acts as a muscarinic receptor antagonist, inducing memory deficits.
Table 3: In Vivo Effects of Bacopa monnieri Extract in Scopolamine-Induced Amnesia Model
| Model | Treatment | Dosage | Endpoint Measured | Result | Reference |
| Male Swiss albino mice | Bacopa monniera extract | 120 mg/kg (oral) | Escape Latency Time (Morris Water Maze) | Reversed scopolamine-induced impairment of escape latency.[7][8] | [7][8] |
Reduction of Amyloid-Beta Pathology
The accumulation of amyloid-beta (Aβ) plaques is a hallmark of Alzheimer's disease. Compounds that can reduce Aβ burden are of significant interest in the development of new therapies.
Table 4: In Vivo Effects of Bacopaside I on Amyloid-Beta Pathology in an Alzheimer's Disease Mouse Model
| Model | Treatment | Dosage | Endpoint Measured | Result | Reference |
| APP/PS1 Transgenic Mice | Bacopaside I | 15 mg/kg/day | Thioflavin S-positive fibrillar Aβ | Remarkable reduction in fibrillar Aβ in the brain (p < 0.01).[9] | [9] |
Signaling Pathways Modulated by Bacopasides
The neuroprotective effects of bacopasides, including this compound, are believed to be mediated through the modulation of key intracellular signaling pathways that govern cell survival and death.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Evidence suggests that bacosides can activate this pro-survival pathway.
Caption: PI3K/Akt signaling pathway activated by bacosides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays mentioned in this guide.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with varying concentrations of this compound or control compounds for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the control group.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with this compound or control compounds for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence.
Morris Water Maze for Spatial Memory Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Mice are subjected to four trials per day for several consecutive days, during which they learn the location of the hidden platform using spatial cues. The time taken to find the platform (escape latency) is recorded.[2][7]
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.[7]
-
Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess cognitive function.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent, with in vitro evidence highlighting its antioxidant and anti-apoptotic properties. While direct quantitative in vivo data for this compound is still emerging, studies on related compounds and Bacopa monnieri extracts provide strong support for its cognitive-enhancing and neuroprotective effects in animal models of neurodegeneration. The modulation of pro-survival signaling pathways, such as the PI3K/Akt pathway, appears to be a key mechanism underlying its beneficial effects. Further research focusing on elucidating the specific dose-dependent effects of isolated this compound in various in vivo models and its direct comparison with other nootropic agents will be crucial in fully validating its therapeutic potential for neurodegenerative diseases. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis [mdpi.com]
- 5. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Bacopa monniera Attenuates Scopolamine-Induced Impairment of Spatial Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Bacopaside X
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides an objective comparison of various analytical methods for the quantification of Bacopaside X, a key saponin found in Bacopa monnieri. The following sections detail the experimental protocols and performance data for High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), offering a comprehensive overview to aid in method selection and validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While direct cross-validation studies for this compound are not extensively documented, data from the analysis of structurally related bacosides provide valuable insights into the expected performance of each technique.
Table 1: Comparison of Performance Parameters for Analytical Methods
| Parameter | HPTLC | HPLC-UV | UPLC-MS |
| Linearity Range | 30 - 180 µg/mL (for Bacoside A)[1] | 0.2 - 1 mg/mL (for Bacopaside I and Bacoside A)[2][3] | 10 - 800 ng/mL (for Bacoside X)[4] |
| Limit of Detection (LOD) | 3 µ g/spot (for Bacoside A)[5] | 48.35 µg/mL (for Bacoside A3)[6] | 4.8 - 5.6 ng/mL (for various bacosides including Bacoside X)[4] |
| Limit of Quantification (LOQ) | 9.9 µ g/spot (for Bacoside A)[5] | 146.52 µg/mL (for Bacoside A3)[6] | 10.3 - 12.7 ng/mL (for various bacosides including Bacoside X)[4] |
| Accuracy (% Recovery) | 97 - 100% (for Bacoside A)[1] | 98.3 - 101.8% (for Bacoside A)[6] | 95.3 - 109.8% (for various bacosides)[4] |
| Precision (% RSD) | < 2%[5] | < 2% (Intra-day)[6] | 0.5 - 7.7% (Intra-day and Inter-day)[4] |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | Moderate |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the analysis of bacosides, including this compound, using HPTLC, HPLC, and UPLC-MS.
High-Performance Thin-Layer Chromatography (HPTLC)
The HPTLC method offers a simple and rapid approach for the quantification of bacosides.
Sample Preparation:
-
Extract 1.0 g of powdered plant material with 10 mL of methanol by sonication for 10 minutes.
-
Centrifuge the extract and use the supernatant for application.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (20 x 10 cm).
-
Mobile Phase: A mixture of dichloromethane, methanol, and water in a ratio of 14:6:1 (v/v/v).[7]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber to a distance of 8 cm.
-
Derivatization: Derivatize the plate with anisaldehyde-sulfuric acid reagent and heat at 100°C for 3 minutes.[7]
-
Densitometric Analysis: Scan the plate at a wavelength of 540 nm. This compound appears as a red-violet zone.[7]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC provides higher resolution and sensitivity compared to HPTLC and is a widely used technique for the analysis of bacosides.
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.72% w/v anhydrous sodium sulphate, adjusted to pH 2.3 with sulfuric acid (315:685 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Run Time: 75 minutes.[8]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers the highest sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex matrices.
Sample Preparation:
-
Deproteinize plasma samples with methanol.
-
For plant extracts, dissolve the sample in an appropriate solvent and filter.
Chromatographic Conditions:
-
Column: Acquity UPLC™ BEH C8 column (50 mm × 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.05% formic acid in water and 0.05% formic acid in an acetonitrile-methanol mixture (5:95).[4]
-
Flow Rate: 0.210 mL/min.[4]
-
Detection: Single quadrupole mass detector using positive ion mode with selective ion recording (SIR). The mass transition for Bacoside X is detected at m/z 921.3 ([M+Na]+).[4]
Visualization of Method Cross-Validation Workflow
A systematic workflow is essential for the cross-validation of analytical methods. The following diagram illustrates the key steps involved in this process.
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The selection of the most appropriate technique will be dictated by the specific requirements of the research or quality control application. For routine analysis where high throughput is necessary, HPTLC may be suitable. For more rigorous quantitative analysis, HPLC offers a good balance of performance and cost. When high sensitivity and specificity are critical, particularly in complex biological matrices, UPLC-MS is the method of choice.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. ijbpas.com [ijbpas.com]
- 7. HPTLC Association | HPTLC ATLAS [hptlc-association.org]
- 8. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Potential of Bacopaside X: A Comparative Guide to its In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activities of Bacopaside X, a key saponin isolated from Bacopa monnieri. By presenting experimental data, detailed methodologies, and visual representations of its mechanisms, this document aims to facilitate a deeper understanding of the correlation between its laboratory-based and whole-organism effects, ultimately aiding in the advancement of neuroprotective drug discovery and development.
Unveiling the Activity of this compound: From the Benchtop to Preclinical Models
This compound is a triterpenoid saponin that, along with other bacosides, contributes to the well-documented nootropic effects of Bacopa monnieri.[1][2] Understanding the translation of its effects from a controlled in vitro environment to a complex in vivo system is crucial for its development as a potential therapeutic agent. A key consideration in this correlation is the hypothesis that parent bacosides like this compound may undergo transformation into more active aglycones within the body, which can more readily cross the blood-brain barrier.
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound and its related compounds, both in vitro and in vivo.
Table 1: Summary of In Vitro Activity of this compound and Related Compounds
| Compound/Extract | Assay Type | Target | Result | Citation |
| This compound | Radioligand Binding Assay | Dopamine D1 Receptor | Ki = 9.06 µM | |
| Bacopa monnieri Extract | Acetylcholinesterase Inhibition | Acetylcholinesterase | Dose-dependent inhibition | [3] |
| Bacopa monnieri Extract | Anti-inflammatory Assay | TNF-α and IL-6 release from N9 microglial cells | Significant inhibition | [3] |
| Bacopa monnieri Extract | Antioxidant Assay | Free radical scavenging | Potent activity | [3] |
Table 2: Summary of In Vivo Activity of Bacopa monnieri Extracts Containing this compound
| Animal Model | Administration | Dosage | Observed Effect | Citation |
| Rat | Oral | 20-40 mg/kg | Modulation of stress response | [4] |
| Rat | Oral | 40 mg/kg | Improved spatial learning in Morris water maze | [4] |
| Mice | Oral | 40 mg/kg for 30 days | Improved motor performance and reduced dopaminergic neuron degeneration in an MPTP-induced Parkinson's model | [5] |
| Children with ADHD | Oral | 225 mg/day for 6 months | Significant reduction in ADHD symptoms | [5] |
| Healthy Adults | Oral | 320 mg (acute dose) | Improved performance in cognitive tasks | [6] |
Delving into the Mechanisms: Signaling Pathways and Experimental Approaches
The neuroprotective effects of this compound and other bacosides are believed to be mediated through multiple pathways, including the modulation of neurotransmitter systems and antioxidant defense mechanisms.
Caption: Proposed mechanism of this compound action.
The following diagram illustrates a general workflow for investigating the in vitro and in vivo correlation of a neuroprotective compound like this compound.
Caption: Experimental workflow for correlation analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the study of this compound.
In Vitro Dopamine D1 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the dopamine D1 receptor.
-
Objective: To quantify the interaction between this compound and the dopamine D1 receptor.
-
Materials:
-
Cell membranes expressing human dopamine D1 receptors.
-
Radioligand (e.g., [3H]-SCH23390).
-
Test compound (this compound).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the inhibition constant (Ki) of this compound, which represents its binding affinity.[7][8][9]
-
In Vivo Morris Water Maze Test
This is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Objective: To evaluate the effect of this compound (or Bacopa monnieri extract) on cognitive function.
-
Materials:
-
A circular pool filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Animal subjects (e.g., rats, mice).
-
Test compound (this compound or extract).
-
Video tracking system.
-
-
Procedure:
-
Acquisition Phase: Train the animals to find the hidden platform from different starting positions in the pool over several days. The animals receive the test compound or a placebo during this phase.
-
Probe Trial: Remove the platform and allow the animal to swim freely for a set period.
-
Data Collection: Record the time spent in the target quadrant (where the platform was located), the number of times the animal crosses the platform location, and the swim path.
-
Analysis: Compare the performance of the treated group with the control group to assess improvements in spatial memory.[4]
-
In Vivo Brain Microdialysis
This technique allows for the in-life sampling of neurotransmitters and other molecules from the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To measure the concentration of this compound, its metabolites, and neurotransmitters in the brain following administration.
-
Materials:
-
Microdialysis probe.
-
Stereotaxic apparatus for probe implantation.
-
Perfusion pump.
-
Fraction collector.
-
Analytical system (e.g., HPLC with mass spectrometry) for sample analysis.
-
-
Procedure:
-
Surgically implant the microdialysis probe into the target brain region (e.g., hippocampus, prefrontal cortex) of the animal.
-
Allow the animal to recover from the surgery.
-
Perfuse the probe with an artificial cerebrospinal fluid at a slow, constant rate.
-
Collect the dialysate, which contains molecules that have diffused from the brain's extracellular fluid across the probe's semipermeable membrane.
-
Analyze the dialysate samples to quantify the levels of the compound of interest and relevant neurotransmitters.[10][11][12][13][14]
-
Conclusion
The available evidence suggests a promising correlation between the in vitro and in vivo activities of this compound, primarily pointing towards its role in modulating dopaminergic pathways and contributing to the overall cognitive-enhancing effects of Bacopa monnieri. While direct quantitative comparisons of isolated this compound are still emerging, the data from studies on Bacopa monnieri extracts strongly support its neuroprotective potential. The key to a more precise correlation lies in future research focusing on the in vivo pharmacokinetics and pharmacodynamics of isolated this compound and its metabolites, particularly their ability to cross the blood-brain barrier and engage with their molecular targets within the central nervous system. The experimental protocols and frameworks provided in this guide offer a foundation for researchers to design and execute studies that will further elucidate the therapeutic promise of this intriguing natural compound.
References
- 1. Bioassay Systems Parallel Artificial Membrane Permeability Assay-BBB Kit. | Fisher Scientific [fishersci.com]
- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. examine.com [examine.com]
- 5. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 9. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds [mdpi.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Bacopaside X and Donepezil
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents an objective, data-driven comparison of Bacopaside X, a prominent saponin derived from the medicinal plant Bacopa monnieri, and Donepezil, a widely prescribed acetylcholinesterase inhibitor for the management of Alzheimer's disease. This document synthesizes preclinical and clinical findings to provide a comparative analysis of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Core Mechanisms of Action: A Tale of Two Molecules
Both this compound and Donepezil are under investigation for their therapeutic potential in neurodegenerative diseases, particularly Alzheimer's, through their influence on key pathological hallmarks of the disease.
Donepezil is a well-established, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2][3] By blocking AChE, Donepezil increases the concentration of the neurotransmitter acetylcholine in the brain, thereby enhancing cholinergic function, which is crucial for memory and cognition.[4][5]
This compound , a key bioactive component of Bacopa monnieri, also demonstrates inhibitory effects on acetylcholinesterase.[4][6] Beyond its impact on the cholinergic system, emerging research suggests that this compound and other compounds from Bacopa monnieri may offer neuroprotective benefits by mitigating amyloid-beta (Aβ) plaque formation, a central aspect of Alzheimer's pathology.[7][8][9]
Quantitative Performance Metrics
The following table provides a summary of the available quantitative data comparing the performance of this compound and Donepezil across key therapeutic indicators. It is important to note that while direct comparative data for acetylcholinesterase inhibition is available, data for amyloid-beta reduction and cognitive enhancement for this compound are primarily derived from studies on the whole Bacopa monnieri extract or other related bacosides.
| Parameter | This compound | Donepezil | Supporting Evidence |
| Acetylcholinesterase (AChE) Inhibition (IC50) | 12.78 μM[4][6] | 0.0204 μM[4][6] | In vitro biochemical assay |
| Amyloid-Beta (Aβ) Plaque Reduction | Studies on Bacopa monnieri extract and Bacopaside I have demonstrated a reduction in Aβ plaque load in animal models.[7][9] Specific quantitative data for this compound is not yet available. | A 4 mg/kg dose significantly reduced soluble Aβ1-40 and Aβ1-42 levels, as well as Aβ plaque number and burden in Tg2576 mice.[10] | Preclinical (in vivo) |
| Cognitive Enhancement | Clinical trials with Bacopa monnieri extract (300-450 mg/day for 12 weeks) have shown improvements in memory free recall.[1][2][11] | Multiple clinical trials have demonstrated statistically significant improvements in cognitive function as measured by the ADAS-cog, CIBIC plus, and Mini-Mental State Examination scores in patients with mild to moderately severe Alzheimer's disease. | Clinical Trials |
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying AChE activity and the inhibitory potential of compounds.
-
Principle: The assay measures the product of the enzymatic reaction between acetylthiocholine and AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, the absorbance of which is measured at 412 nm. The rate of color formation is proportional to AChE activity.
-
Methodology:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 8.0), DTNB, and the test compound (this compound or Donepezil) at varying concentrations.
-
The AChE enzyme is added, and the mixture is incubated.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
The change in absorbance at 412 nm is monitored over time using a microplate reader.
-
The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.[12][13]
-
Amyloid-Beta (Aβ) Quantification (ELISA)
This protocol outlines a common method for measuring Aβ levels in the brain tissue of animal models.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive technique that uses specific antibodies to detect and quantify Aβ peptides (Aβ1-40 and Aβ1-42).
-
Methodology:
-
The wells of a microplate are coated with a capture antibody specific to the Aβ peptide of interest.
-
Brain tissue homogenates from treated and control animals, along with Aβ standards, are added to the wells.
-
A detection antibody, also specific to the Aβ peptide, is added, followed by an enzyme-linked secondary antibody.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance of the colored product is measured, and the concentration of Aβ in the samples is determined by comparison to the standard curve.[14][15]
-
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely accepted behavioral test for assessing spatial learning and memory in rodents.[5][16][17]
-
Principle: This test evaluates an animal's ability to learn and remember the location of a hidden platform in a circular pool of water, using distal visual cues.
-
Methodology:
-
Acquisition Phase: The animal is trained over several days to find a submerged platform. The time taken to locate the platform (escape latency) and the distance traveled are recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.[18][19]
-
Visualizing the Mechanisms and Workflow
The following diagrams provide a visual representation of the signaling pathways influenced by this compound and Donepezil, and a typical experimental workflow for their comparative analysis.
Caption: Key signaling pathways of Donepezil and this compound.
Caption: A typical experimental workflow for comparative evaluation.
Conclusion
This comparative guide highlights the distinct profiles of this compound and Donepezil. Donepezil is a potent, well-documented acetylcholinesterase inhibitor with established clinical efficacy. This compound, while demonstrating significantly lower potency in AChE inhibition in vitro, is part of a complex herbal extract with multiple potential neuroprotective mechanisms, including the modulation of amyloid-beta pathology. The available data underscores the need for further direct, head-to-head preclinical and clinical studies to fully elucidate the therapeutic potential of purified this compound in comparison to standard-of-care treatments like Donepezil. The experimental protocols and workflows presented here provide a framework for conducting such rigorous comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amelioration of Amyloid-β Induced Alzheimer's Disease by Bacopa monnieri through Modulation of Mitochondrial Dysfunction and GSK-3β/Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Standardized Extract of Bacopa monnieri (Bacognize®) on Cognitive Functions of Medical Students: A Six-Week, Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved protocol for measurement of plasma β-amyloid in longitudinal evaluation of Alzheimer's Disease Neuroimaging Initiative study patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 17. scantox.com [scantox.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Reproducibility of Bacopaside X Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the reported effects of Bacopaside X, a triterpenoid saponin isolated from Bacopa monnieri, based on available data from independent studies. Due to the limited number of studies on isolated this compound, this guide focuses on presenting the existing quantitative data and detailed methodologies to facilitate future reproducibility studies.
Executive Summary
This compound is a constituent of the "bacoside A" fraction of Bacopa monnieri, a plant renowned in Ayurvedic medicine for its nootropic properties.[1] While the cognitive-enhancing effects of Bacopa monnieri extracts are widely studied, research on the specific, isolated effects of this compound is still emerging. This guide synthesizes the currently available quantitative data from independent in vitro studies to provide a foundation for assessing the reproducibility of its bioactivities.
At present, there is a notable lack of independent studies that have replicated the same quantitative endpoints for this compound. This guide presents data from two distinct in vitro assays: acetylcholinesterase inhibition and dopamine D1 receptor binding. The limited data precludes a direct comparison of reproducibility. However, the detailed experimental protocols provided herein are intended to enable other researchers to conduct independent validation studies.
Quantitative Data from Independent Studies
The following tables summarize the available quantitative data on the effects of this compound from two independent research groups.
Table 1: Acetylcholinesterase (AChE) Inhibition by this compound
| Study | Endpoint | Value | Compound Purity |
| Shoukat et al. (2023)[2] | IC50 | 12.78 µM | Not Specified |
Table 2: Dopamine D1 Receptor Binding Affinity of this compound
| Study | Endpoint | Value | Compound Purity |
| Ramasamy et al. (2015) | Ki | 9.06 µM | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following are the experimental protocols used in the studies that generated the quantitative data presented above.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the method described by Shoukat et al. (2023).[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on acetylcholinesterase activity.
Principle: The assay measures the enzymatic activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Donepezil (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of varying concentrations of this compound to the respective wells.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Acetylcholinesterase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on AChE.
Dopamine D1 Receptor Binding Assay
This protocol is based on the radioligand binding assay described by Ramasamy et al. (2015).
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
Principle: This is a competitive binding assay where the ability of this compound to displace a known radiolabeled ligand from the dopamine D1 receptor is measured. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of this compound.
Materials:
-
Cell membranes expressing human dopamine D1 receptors
-
[³H]SCH 23390 (radioligabeled D1 antagonist)
-
This compound
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In reaction tubes, combine the cell membranes, [³H]SCH 23390 at a concentration near its Kd, and varying concentrations of this compound.
-
For determining non-specific binding, a separate set of tubes is prepared with the above components and a high concentration of haloperidol.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Dopamine D1 Receptor Binding Assay
Caption: Workflow for determining the Ki of this compound at the D1 receptor.
Signaling Pathways
While the direct signaling pathways modulated by isolated this compound are not yet fully elucidated, research on Bacopa monnieri extracts suggests potential involvement of the Wnt/β-catenin pathway in its neuroprotective effects. The inhibition of acetylcholinesterase by this compound would lead to increased acetylcholine levels, which can modulate various downstream signaling cascades.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Potential signaling cascade initiated by this compound's inhibition of AChE.
Discussion and Future Directions
The available data from two independent studies provide initial quantitative evidence for the bioactivity of this compound as an acetylcholinesterase inhibitor and a ligand for the dopamine D1 receptor. However, the lack of direct replication of these findings means that the reproducibility of these specific effects is yet to be established.
The neuroprotective effects of this compound observed in one study were in combination with quercetin, which makes it difficult to attribute the observed outcomes solely to this compound. Future in vivo studies should focus on the effects of isolated this compound to delineate its specific contributions to the cognitive-enhancing properties of Bacopa monnieri.
To rigorously assess the reproducibility of this compound's effects, the following are recommended:
-
Independent Replication: Researchers are encouraged to replicate the acetylcholinesterase inhibition and dopamine D1 receptor binding assays using the protocols outlined in this guide.
-
Standardization of Materials: Future studies should report the purity of the this compound used to ensure comparability across experiments.
-
Broader Mechanistic Studies: Investigation into the direct effects of isolated this compound on neuronal signaling pathways, such as the Wnt/β-catenin and neuroinflammatory pathways, is warranted.
-
In Vivo Validation: Well-controlled animal studies are needed to determine the in vivo efficacy and pharmacokinetics of isolated this compound in models of cognitive impairment.
References
Safety Operating Guide
Proper Disposal of Bacopaside X: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Bacopaside X, understanding the proper disposal procedures is crucial for maintaining a safe and compliant laboratory environment. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound waste.
This compound, a triterpenoid saponin isolated from Bacopa monniera, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, adherence to proper disposal protocols is a fundamental aspect of good laboratory practice.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below to inform handling and disposal decisions.
| Property | Value |
| CAS Number | 94443-88-6[1] |
| Molecular Formula | C46H74O17[2] |
| Formula Weight | 899.1 g/mol [2] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO[2] |
| Hazard Classification | Not classified as hazardous[1] |
Disposal Procedures
The recommended disposal procedures for this compound are straightforward, reflecting its non-hazardous nature.
For Small Quantities:
Smaller quantities of this compound can be disposed of with regular household waste.[1]
For Larger Quantities and Uncleaned Packaging:
Disposal of larger quantities and any uncleaned packaging must be conducted in accordance with official local, state, and federal regulations.[1] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance.
Spill Cleanup:
In the event of a spill, the material should be picked up mechanically.[1] Personal protective equipment is not explicitly required, but standard laboratory practice dictates the use of gloves and safety glasses.[1] It is important to prevent the substance from entering sewers or surface and ground water.[1]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This visual guide provides a step-by-step process to ensure compliance and safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
